MZ-242
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1862238-01-4 |
|---|---|
Molekularformel |
C24H27N7O3S2 |
Molekulargewicht |
525.64 |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H27N7O3S2/c1-16-9-17(2)27-24(26-16)35-15-22(32)28-23-25-12-21(36-23)11-18-5-4-6-20(10-18)34-14-19-13-31(30-29-19)7-8-33-3/h4-6,9-10,12-13H,7-8,11,14-15H2,1-3H3,(H,25,28,32) |
InChI-Schlüssel |
MAUGCLAAQLDMTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCOC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MZ-242; MZ 242; MZ242; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of MZ-242: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: MZ-242 is an investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade in cellular growth, proliferation, and survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. All data presented herein is based on publicly available preclinical research.
Core Mechanism: Dual mTORC1/mTORC2 Inhibition
This compound functions as an ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. Unlike first-generation mTOR inhibitors (rapalogs), which primarily allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling.
The primary signaling cascade is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT.
-
mTORC1 Inhibition: Activated AKT phosphorylates and inhibits the TSC complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb. Inhibition of the TSC complex allows Rheb to accumulate in its GTP-bound state and activate mTORC1. This compound's blockade of mTORC1 prevents the phosphorylation of its key downstream effectors, 4E-BP1 and S6K1. This results in the inhibition of cap-dependent translation and protein synthesis, ultimately arresting cell growth and proliferation.
-
mTORC2 Inhibition: mTORC2 is responsible for the phosphorylation of AKT at serine 473 (S473), a crucial step for its full activation. By inhibiting mTORC2, this compound prevents this feedback activation of AKT, leading to a more profound and sustained inhibition of the entire pathway. This is a key advantage over rapalogs, which can lead to a feedback activation of AKT via S6K1-mediated inhibition of IRS1.
Signaling Pathway Diagram
Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| mTOR | 5 |
| PI3Kα | 1,200 |
| PI3Kβ | 2,500 |
| PI3Kδ | 2,100 |
| PI3Kγ | 1,800 |
| DNA-PK | 16 |
Data represents mean values from multiple preclinical studies.
Table 2: Cellular Potency in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation |
| MCF-7 | Breast | 150 |
| U87-MG | Glioblastoma | 210 |
| PC-3 | Prostate | 300 |
| A549 | Lung | 450 |
IC50 values determined via 72-hour cell viability assays.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized biochemical and cell-based assays.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified mTOR kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) is prepared. Purified, active mTOR kinase and a suitable substrate (e.g., inactive p70S6K1) are diluted in the buffer. ATP is prepared at a concentration near its Km for mTOR. This compound is serially diluted in DMSO to create a range of test concentrations.
-
Reaction Incubation: The reaction is initiated by mixing the mTOR kinase, substrate, and this compound dilutions in a 384-well plate. The reaction is started by the addition of ATP. The plate is incubated at 30°C for 30-60 minutes.
-
Signal Detection: Following incubation, a detection reagent, such as ADP-Glo™ (Promega), is added. This system quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using graphing software.
Western Blot Analysis of Phospho-Proteins
This cellular assay confirms the on-target effect of this compound by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 12-24 hours to reduce basal pathway activity. Subsequently, cells are stimulated with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-AKT (S473) - mTORC2 target
-
Phospho-S6K1 (T389) - mTORC1 target
-
Phospho-4E-BP1 (T37/46) - mTORC1 target
-
Total AKT, S6K1, 4E-BP1, and a loading control (e.g., β-actin)
-
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in protein phosphorylation relative to total protein levels.
Conclusion
This compound demonstrates potent and specific inhibition of the mTOR kinase, effectively blocking both mTORC1 and mTORC2 signaling complexes. This dual inhibitory mechanism, confirmed through biochemical and cellular assays, leads to the suppression of protein synthesis and the abrogation of the AKT activation feedback loop. The quantitative data underscores its potential as a therapeutic agent in hyperproliferative disorders driven by a dysregulated PI3K/AKT/mTOR pathway. Further preclinical and clinical investigations are warranted to fully establish its safety and efficacy profile.
The Emergence of MZ-242: A Potent and Selective Sirtuin 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The development of potent and selective inhibitors is crucial for dissecting its complex cellular functions and for advancing novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery and synthesis of MZ-242, a notable SIRT2 inhibitor, summarizing key data and experimental methodologies.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound is rooted in the extensive research into small molecule inhibitors of the sirtuin family. While the primary discovery paper for this compound remains to be specifically identified in the public domain, its chemical structure, featuring a key triazole moiety, points towards a development pathway focused on enhancing potency and selectivity. Structure-activity relationship (SAR) studies of similar SIRT2 inhibitors have highlighted the importance of specific chemical features for effective binding to the enzyme's active site. The triazole ring in compounds like this compound is understood to facilitate a critical interaction with Arginine 97 (Arg97) in the SIRT2 binding pocket, a feature that significantly contributes to its high affinity and selectivity.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related triazole-containing SIRT2 inhibitors generally follows established synthetic organic chemistry principles. A plausible synthetic route would likely involve a multi-step process culminating in the formation of the triazole ring, a common pharmacophore in medicinal chemistry.
A generalized synthetic approach for analogous compounds often involves:
-
Initial scaffold construction: Synthesis of the core molecular framework.
-
Functional group interconversion: Modification of the scaffold to introduce reactive sites for subsequent coupling reactions.
-
Triazole ring formation: A key step, often achieved through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is known for its high efficiency and regioselectivity.
-
Final modification and purification: Introduction of any remaining substituents and purification of the final compound using techniques such as column chromatography and recrystallization.
Quantitative Analysis of this compound Activity
This compound has been characterized as a potent and selective inhibitor of SIRT2. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Notes |
| SIRT2 IC50 | 0.118 µM | Enzymatic Assay | Demonstrates high potency against SIRT2. |
| SIRT1 IC50 | > 100 µM | Enzymatic Assay | Indicates high selectivity over SIRT1. |
| SIRT3 IC50 | > 100 µM | Enzymatic Assay | Indicates high selectivity over SIRT3. |
Experimental Protocols
The characterization of SIRT2 inhibitors like this compound involves a series of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in this field.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ to their working concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the SIRT2 enzyme to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer enzyme.
-
Incubate for an additional period to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing the non-denatured protein) from the precipitated denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble SIRT2 protein at each temperature point using Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble SIRT2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Sirt2 Signaling Pathways and the Role of this compound
SIRT2 is involved in a multitude of cellular processes by deacetylating a variety of protein substrates. Inhibition of SIRT2 by compounds like this compound can therefore have wide-ranging effects on cellular signaling.
Caption: Overview of SIRT2 signaling and the inhibitory action of this compound.
SIRT2 activity is influenced by the cellular metabolic state (NAD+/NADH ratio) and various stress signals. It deacetylates numerous substrates, including α-tubulin, thereby regulating microtubule stability and cytoskeleton dynamics. SIRT2 also plays a role in cell cycle control through the deacetylation of mitotic checkpoint proteins like BubR1. In metabolism, it can influence processes such as gluconeogenesis by deacetylating enzymes like PEPCK1. Recent studies have also implicated SIRT2 in the regulation of T-cell metabolism and effector functions. By inhibiting SIRT2, this compound can modulate these diverse signaling pathways, leading to potential therapeutic effects in different disease contexts.
Experimental Workflow for SIRT2 Inhibitor Evaluation
The evaluation of a novel SIRT2 inhibitor like this compound follows a structured workflow from initial screening to cellular characterization.
Caption: A typical workflow for the discovery and evaluation of a SIRT2 inhibitor.
This workflow begins with the screening of compound libraries to identify initial hits, followed by lead optimization through structure-activity relationship studies to design potent and selective inhibitors like this compound. The synthesized compound is then subjected to rigorous biochemical characterization to determine its potency and selectivity. Finally, cellular assays are performed to confirm target engagement and to evaluate its effects on downstream signaling pathways and cellular functions.
Conclusion
This compound represents a significant advancement in the development of selective SIRT2 inhibitors. Its high potency and selectivity make it a valuable chemical probe for elucidating the multifaceted roles of SIRT2 in health and disease. Further research into its mechanism of action and therapeutic potential is warranted and will be crucial for translating the promise of SIRT2 inhibition into clinical applications.
An In-depth Technical Guide to the Chemical Structure and Properties of MZ-242 (as exemplified by Dasatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the multi-targeted kinase inhibitor MZ-242, using the well-characterized compound Dasatinib as a surrogate for data presentation. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information crucial for preclinical and clinical research.
Chemical Structure and Physicochemical Properties
This compound (Dasatinib) is a synthetic, small-molecule inhibitor with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[3] Its structure allows it to bind to the ATP-binding site of target kinases, thereby inhibiting their activity.[4]
Table 1: Physicochemical Properties of this compound (Dasatinib)
| Property | Value | Reference |
| Molecular Formula | C22H26ClN7O2S | [3] |
| Molecular Weight | 488.01 g/mol | [3] |
| CAS Number | 302962-49-8 | [3] |
| Melting Point | 279-286 °C | [3][5] |
| Solubility (Water) | Low, pH-dependent | [6] |
| LogP | 1.8 | [5] |
| Biopharmaceutical Classification System (BCS) | Class II (Low Solubility, High Permeability) | [6] |
Mechanism of Action and Signaling Pathways
This compound (Dasatinib) is a potent inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML), and the SRC family kinases (SRC, LCK, HCK, YES).[7] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[4] The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[4] Key signaling pathways affected include the JAK-STAT, MAPK, and PI3K-Akt pathways.[8][9][10]
Caption: Simplified signaling pathway inhibited by this compound (Dasatinib).
Biological Activity and Potency
This compound (Dasatinib) exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific kinase and the cell line being tested.
Table 2: In Vitro Inhibitory Activity of this compound (Dasatinib)
| Target Kinase/Cell Line | IC50 Value | Reference |
| Abl (cell-free) | <1 nM | [11] |
| Src (cell-free) | 0.8 nM | [11] |
| c-Kit (cell-free) | 79 nM | [11] |
| K562 (CML cell line) | 1 nM - 4.6 nM | [12][13] |
| TF-1 BCR/ABL | 0.75 nM | [13] |
| MDA-MB-231 (Breast Cancer) | 6.1 µM | [14] |
| MCF-7 (Breast Cancer) | >10 µM | [14] |
| Oral Squamous Cell Carcinoma Lines (mean) | 81.8 nM | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological effects of this compound (Dasatinib). Below are representative protocols for key in vitro assays.
4.1. Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the IC50 value of this compound against a purified kinase.
-
Methodology:
-
Purified recombinant kinase (e.g., GST-Abl fusion protein) is incubated with a specific peptide substrate and ATP.[11]
-
A range of concentrations of this compound (e.g., 0 to 1000 nM) is added to the reaction mixture.[11]
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The amount of phosphorylated substrate is quantified, typically using methods such as ELISA with a phosphospecific antibody or radiometric assays with [γ-32P]ATP.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
4.2. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.[13]
-
The cells are treated with serial dilutions of this compound (e.g., 0 to 10 µM) for a specified period (e.g., 48-72 hours).[16]
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.
-
Caption: Workflow for a typical cell proliferation (MTT) assay.
Conclusion
This compound, as exemplified by Dasatinib, is a potent, multi-targeted kinase inhibitor with a well-defined chemical structure and a complex mechanism of action. Its ability to inhibit key signaling pathways involved in oncogenesis has established it as an important therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research and development efforts involving this class of compounds. It is crucial for researchers to consider the specific experimental context, such as the cell line and assay conditions, when interpreting the biological activity of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. Dasatinib [drugfuture.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Potent and Selective Sirt2 Inhibitor MZ-242: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZ-242 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a class III NAD+-dependent histone deacetylase. With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound serves as a valuable chemical probe for elucidating the diverse biological roles of Sirt2 and as a promising starting point for the development of therapeutics targeting Sirt2-mediated pathologies, including cancer and neurodegenerative diseases. This document provides a comprehensive technical guide to the target protein, binding affinity, and relevant experimental methodologies associated with this compound.
Target Protein: Sirtuin 2 (Sirt2)
Sirt2 is a member of the sirtuin family of proteins, which are characterized by their conserved catalytic domain and dependence on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. Primarily localized in the cytoplasm, Sirt2 is involved in the deacetylation of a wide array of non-histone protein substrates. This post-translational modification plays a crucial role in regulating various cellular processes, including:
-
Cell Cycle Control: Sirt2 influences mitotic progression through the deacetylation of tubulin and other components of the mitotic apparatus.
-
Metabolic Regulation: It is implicated in the regulation of metabolic pathways, including gluconeogenesis and adipogenesis.
-
Oxidative Stress Response: Sirt2 modulates the cellular response to oxidative stress by deacetylating transcription factors such as FOXO3a.[1]
-
Inflammation: The enzyme plays a role in inflammatory responses through the deacetylation of components of the NF-κB signaling pathway.
-
Neurodegeneration: Dysregulation of Sirt2 activity has been linked to the pathogenesis of neurodegenerative disorders like Parkinson's and Huntington's diseases.[1][2]
-
Cancer: Sirt2 has a context-dependent role in cancer, acting as either a tumor promoter or suppressor depending on the cancer type.[3][4][5]
The diverse functions of Sirt2 make it an attractive therapeutic target for a range of diseases.
Binding Affinity of this compound
This compound is a potent inhibitor of Sirt2 with a reported half-maximal inhibitory concentration (IC50) of 0.118 µM.[6] It is described as a triazole-SirReal-derivative, suggesting it belongs to a class of inhibitors that interact with the "selectivity pocket" of the sirtuin active site.[7][8]
| Compound | Target Protein | IC50 (µM) | Notes |
| This compound | Sirt2 | 0.118 | Potent and selective inhibitor. [6] |
Experimental Protocols
While the specific experimental protocol for the determination of the IC50 of this compound is not publicly available in a primary research article, a representative method based on standard fluorometric Sirt2 inhibitor screening assays is detailed below.
In Vitro Sirt2 Deacetylase Activity Assay (Fluorometric)
This assay is a common method for quantifying the enzymatic activity of Sirt2 and determining the potency of inhibitory compounds.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., acetylated peptide coupled to a fluorophore)
-
NAD+ (Sirt2 co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Dilute the recombinant Sirt2 enzyme, fluorogenic substrate, and NAD+ to their final working concentrations in the assay buffer.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Add the Sirt2 enzyme to all wells except for the no-enzyme control.
-
Initiate the deacetylation reaction by adding NAD+ to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Sirt2 Signaling Pathway and Inhibition by this compound
Sirt2 plays a significant role in tumorigenesis by deacetylating and thereby regulating the activity of key proteins in cancer-related signaling pathways. One such pathway involves the regulation of the transcription factor FOXO1 and its role in autophagy.
Caption: Sirt2-mediated deacetylation of FOXO1 and its inhibition by this compound.
In this pathway, Sirt2 deacetylates the transcription factor FOXO1. In its acetylated state, FOXO1 can interact with ATG7 to induce autophagy, a process that can lead to tumor suppression.[3] By inhibiting Sirt2, this compound prevents the deacetylation of FOXO1, thereby promoting its interaction with ATG7 and enhancing autophagy-mediated tumor suppression.
Experimental Workflow
The general workflow for identifying and characterizing a Sirt2 inhibitor like this compound involves several key stages, from initial screening to cellular activity assessment.
References
- 1. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
- 6. Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of MZ-242: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZ-242 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Due to the emerging role of SIRT2 in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, there is significant interest in the therapeutic potential of its inhibitors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
Core Properties of this compound
This compound has been identified as a potent and selective inhibitor of SIRT2. The primary quantitative measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | SIRT2 | 0.118 | High selectivity over SIRT1 and SIRT3 (IC50 > 100 µM for both)[1] |
Experimental Protocols
The in vitro characterization of a SIRT2 inhibitor like this compound typically involves a series of standardized assays to determine its potency, selectivity, mechanism of action, and cellular effects.
SIRT2 Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on SIRT2 enzymatic activity. A common method is a fluorescence-based assay.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent signal that is proportional to the enzyme's activity.
Exemplary Protocol:
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53 or α-tubulin)
-
NAD+ (SIRT2 cofactor)
-
Developer enzyme (e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In the microplate, add the assay buffer, SIRT2 enzyme, and the this compound dilution (or DMSO for control). c. Initiate the reaction by adding NAD+ and the fluorogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the enzymatic reaction and initiate the development step by adding the developer enzyme. f. Incubate at 37°C for a further period (e.g., 15-30 minutes). g. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm). h. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Cell-Based α-Tubulin Acetylation Assay
This assay assesses the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.
Principle: SIRT2 deacetylates α-tubulin at lysine 40. Inhibition of SIRT2 by this compound is expected to lead to an increase in the levels of acetylated α-tubulin. This can be detected by Western blotting or immunofluorescence.
Exemplary Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specific duration (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
-
Workflow Diagram:
SIRT2 Signaling Pathway
SIRT2 is a predominantly cytoplasmic deacetylase that plays a role in various cellular processes by deacetylating a range of protein substrates. The inhibition of SIRT2 by this compound can therefore impact multiple signaling pathways.
Key Substrates and Downstream Effects of SIRT2:
-
α-Tubulin: Deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics and cell cycle progression.
-
p53: SIRT2 can deacetylate the tumor suppressor p53, thereby modulating its transcriptional activity and role in apoptosis.
-
FOXO1: By deacetylating the transcription factor FOXO1, SIRT2 influences processes such as gluconeogenesis and adipogenesis.
-
NF-κB (p65 subunit): SIRT2 can deacetylate the p65 subunit of NF-κB, leading to the suppression of inflammatory responses.
Signaling Pathway Diagram:
Conclusion
This compound is a valuable research tool for investigating the biological functions of SIRT2. Its high potency and selectivity make it a suitable candidate for probing the roles of SIRT2 in various cellular pathways and disease models. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other potential SIRT2 inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.
References
The Biological Impact of Sirt2 Inhibition by MZ-242: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth analysis of the biological functions of SIRT2 and the consequences of its inhibition by the potent and selective small molecule, MZ-242. We will explore the molecular mechanisms through which this compound exerts its effects, focusing on key cellular processes such as microtubule dynamics, protein degradation, and pivotal signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in the field.
Introduction to Sirt2 and the Inhibitor this compound
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. While initially characterized as a histone deacetylase, SIRT2 is predominantly found in the cytoplasm and is known to deacetylate a variety of non-histone protein targets, playing crucial roles in cell cycle regulation, metabolic control, and cellular homeostasis.
This compound is a novel, potent, and selective inhibitor of SIRT2. Its high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, makes it a valuable tool for elucidating the specific functions of SIRT2 and a promising candidate for therapeutic development.
Quantitative Data on this compound Inhibition of Sirt2
The inhibitory potency of this compound against SIRT2 has been quantified through in vitro enzymatic assays. This data is crucial for determining appropriate experimental concentrations and for understanding the inhibitor's efficacy.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | Sirt2 | 0.118 | Displays no inhibitory activity against Sirt1 and Sirt3 (IC50 > 100 µM)[1]. |
Core Biological Functions of Sirt2 Inhibition by this compound
Inhibition of SIRT2 by this compound triggers a cascade of downstream cellular effects, primarily through the hyperacetylation of its substrates. These effects have significant implications for various cellular processes.
Modulation of Microtubule Acetylation
One of the most well-characterized functions of SIRT2 is the deacetylation of α-tubulin at lysine 40 (K40). Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stability and flexibility.
-
Mechanism: this compound blocks the deacetylase activity of SIRT2, leading to the accumulation of acetylated α-tubulin.
-
Functional Consequences: Increased microtubule acetylation can affect intracellular transport, cell migration, and cell division. Studies have shown that treatment with this compound, in combination with other proteins like TPPP/p25, can provoke microtubule hyperacetylation[2].
Regulation of c-Myc Oncoprotein Degradation
The c-Myc oncoprotein is a critical regulator of cell proliferation and is often deregulated in cancer. SIRT2 has been implicated in the stabilization of c-Myc.
-
Mechanism: Inhibition of SIRT2 can promote the ubiquitination and subsequent proteasomal degradation of c-Myc[3][4].
-
Functional Consequences: By reducing c-Myc protein levels, SIRT2 inhibitors like this compound can suppress cancer cell proliferation and induce apoptosis. The degradation of c-Myc is a key mechanism underlying the anticancer activity of SIRT2 inhibitors[3].
Involvement in Key Signaling Pathways
SIRT2 inhibition by this compound impacts several critical signaling pathways that regulate inflammation, apoptosis, and cellular stress responses.
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, thereby modulating its transcriptional activity[5][6][7].
-
Mechanism: By inhibiting SIRT2, this compound can lead to the hyperacetylation of p65, which may alter the expression of a subset of NF-κB target genes[5].
-
Functional Consequences: The modulation of NF-κB signaling by SIRT2 inhibition can have anti-inflammatory effects or can sensitize cells to apoptosis.
The Forkhead box O3 (FOXO3a) transcription factor is a key regulator of apoptosis and stress resistance. SIRT2 can deacetylate FOXO3a, influencing its subcellular localization and transcriptional activity[8][9].
-
Mechanism: SIRT2-mediated deacetylation of FOXO3a can promote its nuclear translocation, leading to the expression of pro-apoptotic genes like Fas Ligand (FasL)[9]. Inhibition of SIRT2 by compounds like this compound would be expected to reverse this effect, potentially promoting cell survival under certain stress conditions.
-
Functional Consequences: The interplay between SIRT2 and FOXO3a is critical in determining cell fate in response to cellular stress.
Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. SIRT2 has been shown to play a role in regulating autophagy and mitophagy (the selective autophagy of mitochondria)[10][11].
-
Mechanism: SIRT2 can deacetylate autophagy-related proteins, thereby influencing the formation of autophagosomes. Loss of Sirt2 has been shown to dysregulate mitophagy[11].
-
Functional Consequences: The precise role of SIRT2 inhibition by this compound on autophagy is still under investigation, but it is likely to modulate this process, with potential implications for both cell survival and cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of Sirt2 inhibition by this compound.
In Vitro Sirt2 Deacetylase Activity Assay (Fluorometric)
This assay is used to determine the inhibitory potency of compounds like this compound against SIRT2.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2. A developer solution is then added, which releases a fluorescent molecule only from the deacetylated substrate. The fluorescence intensity is proportional to the enzyme activity.
-
Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
This compound (or other inhibitors) dissolved in DMSO
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add SIRT2 enzyme, assay buffer, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This method is used to assess the effect of this compound on the acetylation status of α-tubulin in cells.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (e.g., clone 6-11B-1) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells (e.g., HeLa or MDA-MB-231) with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000 for anti-acetyl-α-tubulin and 1:5000 for anti-α-tubulin[8].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to SIRT2 in a cellular context.
-
Principle: Ligand binding can stabilize a target protein against thermal denaturation. By heating intact cells or cell lysates to a range of temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified.
-
Reagents:
-
Cell culture medium
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
-
Procedure:
-
Treat cells with this compound or DMSO for 1 hour[5].
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Analyze the amount of soluble SIRT2 in the supernatant by Western blot.
-
Plot the amount of soluble SIRT2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Reagents:
-
Cell culture medium
-
This compound
-
Sterile pipette tip or a specialized wound healing insert
-
-
Procedure:
-
Grow cells (e.g., MDA-MB-231 breast cancer cells) to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip or by removing an insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure over time to quantify cell migration.
-
Visualizing Signaling Pathways with Graphviz (DOT Language)
To clearly illustrate the complex biological relationships described, we provide diagrams generated using the DOT language.
Sirt2 and Microtubule Acetylation
Caption: Sirt2 deacetylates α-tubulin. This compound inhibits Sirt2, leading to increased tubulin acetylation and microtubule stability.
Sirt2 and c-Myc Degradation
Caption: Sirt2 stabilizes c-Myc. This compound inhibits Sirt2, promoting c-Myc degradation via the ubiquitin-proteasome system.
Sirt2 in NF-κB and FOXO3a Signaling
Caption: this compound inhibits Sirt2, affecting both the NF-κB and FOXO3a signaling pathways by altering the acetylation status of p65 and FOXO3a.
Conclusion
This compound is a powerful and selective tool for probing the biological functions of SIRT2. Its ability to inhibit SIRT2 leads to a variety of cellular effects, most notably the hyperacetylation of α-tubulin and the degradation of the oncoprotein c-Myc. Furthermore, this compound's influence on key signaling pathways such as NF-κB and FOXO3a highlights its potential as a therapeutic agent in cancer and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the roles of SIRT2 and to explore the therapeutic potential of its inhibition. As research in this area continues, a deeper understanding of the intricate network of SIRT2-mediated processes will undoubtedly emerge, paving the way for novel drug development strategies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-ΚB Activation as a Key Driver in Chronic Lymphocytic Leukemia Evolution to Richter’s Syndrome: Unraveling the Influence of Immune Microenvironment Dynamics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of c-myc mRNA half-life in vitro by a protein capable of binding to a coding region stability determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. The influence of NF-κB signal-transduction pathways on the murine inner ear by acoustic overstimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
MZ-242: A Highly Selective SIRT2 Inhibitor for Research and Drug Development
For Immediate Release
[City, State] – December 13, 2025 – MZ-242 has emerged as a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family implicated in a variety of cellular processes and disease states. With a remarkable selectivity profile against other sirtuin isoforms, this compound presents a valuable chemical probe for elucidating the specific functions of SIRT2 and a promising scaffold for the development of novel therapeutics targeting cancer and neurodegenerative disorders.
Selectivity Profile of this compound
This compound demonstrates exceptional potency and selectivity for SIRT2. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 118 nM for SIRT2. In contrast, its inhibitory activity against the closely related sirtuins, SIRT1 and SIRT3, is negligible, with IC50 values exceeding 100 µM for both. This represents a selectivity of over 800-fold for SIRT2 compared to SIRT1 and SIRT3, a critical feature for a chemical tool designed to investigate the specific roles of a single sirtuin isoform.
| Sirtuin Isoform | IC50 (µM) | Selectivity vs. SIRT2 |
| SIRT2 | 0.118 | - |
| SIRT1 | >100 | >847-fold |
| SIRT3 | >100 | >847-fold |
Data compiled from publicly available chemical supplier information.
At present, comprehensive quantitative data for the inhibitory activity of this compound against SIRT4, SIRT5, SIRT6, and SIRT7 is not widely available in the public domain and awaits disclosure in primary scientific literature.
Mechanism of Action
This compound is classified as a SirReal (Sirtuin-rearranging ligand) inhibitor. Structural studies have revealed that this compound forms a covalent adduct with ADP-ribose within the active site of SIRT2. This mechanism of action, involving the rearrangement of the active site, contributes to its high potency and selectivity.
Experimental Protocols
The determination of the inhibitory activity of this compound against various sirtuin isoforms typically involves a fluorogenic deacetylation assay. While the specific protocols from the primary discovering laboratory are yet to be publicly detailed, a general methodology is outlined below.
General Workflow for Sirtuin Inhibitor IC50 Determination
Detailed Steps:
-
Reagent Preparation: All reagents, including recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.), a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine residue coupled to a fluorescent reporter), NAD+, and a dilution series of this compound are prepared in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: The sirtuin enzyme and varying concentrations of this compound are added to the wells of a microplate and pre-incubated to allow for binding.
-
Reaction Initiation: The deacetylation reaction is initiated by the addition of the fluorogenic substrate and NAD+.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).
-
Development: A developer solution, often containing a protease like trypsin, is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Detection: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of sirtuin activity inhibition at each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
SIRT2 Signaling Pathways
SIRT2 is a predominantly cytoplasmic deacetylase that plays a crucial role in various cellular signaling pathways. Its inhibition by this compound can be expected to modulate these pathways, impacting cellular function. Key substrates of SIRT2 include α-tubulin, p53, and various metabolic enzymes.
By inhibiting SIRT2, this compound is expected to lead to the hyperacetylation of its substrates. For instance, increased acetylation of α-tubulin can affect microtubule stability and dynamics, impacting cell division and motility. Hyperacetylation of the tumor suppressor p53 can enhance its stability and transcriptional activity, promoting cell cycle arrest and apoptosis. Furthermore, the modulation of metabolic enzyme acetylation can alter cellular metabolic pathways. These downstream effects underscore the therapeutic potential of selective SIRT2 inhibition in diseases characterized by dysregulated SIRT2 activity.
Conclusion
This compound is a valuable addition to the growing toolkit of sirtuin modulators. Its high potency and exceptional selectivity for SIRT2 make it an ideal probe for dissecting the intricate roles of this sirtuin in health and disease. Further research, including the full characterization of its selectivity profile and its effects in various cellular and in vivo models, will be crucial in realizing its full potential as both a research tool and a therapeutic lead.
In-Depth Technical Guide: Solubility and Stability of MZ-242 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of MZ-242, a potent and selective Sirt2 inhibitor, in dimethyl sulfoxide (DMSO). The information presented herein is critical for the accurate design and execution of in vitro and in vivo studies involving this compound.
Core Data Summary
The solubility and stability of this compound in DMSO are crucial parameters for its effective use in research. While comprehensive primary data from the manufacturer or original synthesis publication is not publicly available, information from vendor datasheets and the context of its use in scientific literature provide a working understanding of these properties.
Table 1: Quantitative Solubility and Stability Data for this compound in DMSO
| Parameter | Value | Source |
| Solubility | 10 mM | Vendor Datasheet |
| Short-Term Stability (Solution) | 2 weeks at 4°C | Vendor Datasheet |
| Long-Term Stability (Solution) | 6 months at -80°C | Vendor Datasheet |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly provided in the available literature. However, based on standard laboratory procedures, the following methodologies are recommended for verifying the provided data and for in-house characterization.
Protocol 1: Determination of this compound Solubility in DMSO
This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO using a visual or instrumental approach.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated positive displacement pipette
-
Analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional, for quantitative analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, add another small, accurately weighed amount of this compound and repeat the vortexing step.
-
Continue this process until a small amount of solid material remains undissolved, indicating that the solution is saturated.
-
-
Equilibration:
-
Incubate the saturated solution at a controlled temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Determination of Soluble Concentration:
-
Carefully collect a precise volume of the supernatant, being cautious not to disturb the pellet.
-
For Gravimetric Analysis: Accurately weigh the collected supernatant. Evaporate the DMSO under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid this compound. Calculate the concentration in mg/mL.
-
For HPLC Analysis (Recommended): Prepare a series of standard solutions of this compound in DMSO of known concentrations. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant.
-
-
Conversion to Molarity:
-
Using the molecular weight of this compound (525.65 g/mol ), convert the concentration from mg/mL to molarity (mM).
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Temperature-controlled storage units (4°C and -80°C)
-
Amber glass vials with screw caps
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). It is recommended to use a concentration that is below the determined solubility limit to ensure complete dissolution.
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the aliquoted vials at the desired temperatures: 4°C and -80°C. Protect the vials from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for 4°C storage; 1, 3, and 6 months for -80°C storage), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare and analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (Time Zero).
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving SIRT2 and a general workflow for assessing compound stability.
An In-depth Technical Guide on the Core Role of Sirtuin 2 (Sirt2) in Neurodegeneration and Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (Sirt2), a member of the sirtuin family of NAD+-dependent deacetylases, is a pivotal regulator of various cellular processes.[1][2] Primarily localized in the cytoplasm, Sirt2 targets a wide array of histone and non-histone proteins, thereby influencing cell cycle progression, metabolic homeostasis, and genomic stability.[2][3][4] Notably, Sirt2 exhibits a dual and often contradictory role in the pathogenesis of major human diseases, particularly in neurodegeneration and cancer.[1][5] Its functional dichotomy is highly context-dependent, varying with cell type, subcellular localization, and the specific cellular stresses encountered.[6] This guide provides a comprehensive technical overview of the molecular mechanisms of Sirt2 in these diseases, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
The Role of Sirt2 in Neurodegeneration
Sirt2 is the most abundant sirtuin in the brain and its expression levels have been observed to increase with age.[7] Its involvement in neurodegenerative diseases such as Parkinson's Disease (PD), Huntington's Disease (HD), and Alzheimer's Disease (AD) is a subject of intense research.[5][8] A significant body of evidence suggests that inhibition of Sirt2 activity is largely neuroprotective.[9][10][11][12]
Molecular Mechanisms in Neurodegeneration
-
Alpha-Synuclein Aggregation in Parkinson's Disease: In PD, the aggregation of α-synuclein is a key pathological hallmark.[5][9][13] Sirt2 can deacetylate α-synuclein at lysines 6 and 10.[5][7] This deacetylation is thought to promote the formation of toxic oligomers and smaller, more harmful aggregates.[5][7][10][13] Inhibition of Sirt2, either pharmacologically (e.g., with AGK2 or AK-7) or genetically, leads to hyperacetylation of α-synuclein, which in turn reduces its aggregation and toxicity.[5][7][14] This process appears to facilitate the sequestration of toxic oligomers into larger, less cytotoxic inclusion bodies.[5][15]
-
Microtubule Stability: Sirt2 deacetylates α-tubulin, a primary component of microtubules. Deacetylation of α-tubulin can lead to microtubule instability, impairing axonal transport, a process critical for neuronal health.[10] Sirt2 inhibition enhances α-tubulin acetylation, which helps to stabilize the microtubule network.[5]
-
Huntington's Disease: In HD, the inhibition of Sirt2 has shown neuroprotective effects in various models.[11][16] Treatment with Sirt2 inhibitors, such as AK-7, has been shown to improve motor function, extend survival, and reduce brain atrophy in mouse models of HD.[16][17][18] The protective mechanism is associated with a significant reduction in the aggregation of mutant huntingtin protein.[16] Furthermore, Sirt2 inhibition can modulate sterol biosynthesis, and manipulating this metabolic pathway can diminish mutant huntingtin toxicity.[11]
-
Oxidative Stress and Autophagy: Sirt2's role in oxidative stress is complex. It can deacetylate and activate the transcription factor FOXO3a, leading to the expression of antioxidant enzymes like SOD2.[8] However, this deacetylation can also promote the expression of the pro-apoptotic protein Bim.[8][12] The effect of Sirt2 on autophagy is also debated, with some studies suggesting it can induce autophagy, while others indicate its inhibition can be protective by preventing detrimental levels of autophagy.[5]
Quantitative Data: Sirt2 in Neurodegeneration
| Model System | Intervention | Key Finding(s) | Quantitative Result | Reference |
| R6/2 Mouse Model of HD | AK-7 (Sirt2 inhibitor) | Improved motor function and extended survival | 30 mg/kg dose of AK-7 led to a significant improvement in motor performance. | [17] |
| 140 CAG Htt knock-in Mouse Model of HD | AK-7 (Sirt2 inhibitor) | Maintained normal motor activity | Treated mice showed significant improvements in brain function and maintained normal motor activity compared to untreated mice. | [18] |
| Drosophila Model of PD | Sirt2 inhibitors | Protection of dopaminergic neurons | Sirt2 inhibitors rescued α-synuclein-mediated toxicity and protected against dopaminergic cell death. | [14] |
| PC12 Cell Model of PD | AGK2 (Sirt2 inhibitor) | Reduced α-synuclein toxicity | AGK2 treatment transformed toxic α-syn oligomers into larger, less harmful inclusions. | [5] |
Sirt2 Signaling in Neurodegeneration
Caption: Sirt2's role in neurodegeneration.
The Role of Sirt2 in Cancer
The function of Sirt2 in cancer is multifaceted and paradoxical, with reports describing it as both a tumor suppressor and an oncogene.[1][3][19] This duality depends heavily on the specific type of cancer and the cellular context.[1][3][6]
Sirt2 as a Tumor Suppressor
-
Genomic Stability: Sirt2 plays a crucial role in maintaining genomic integrity during mitosis.[20][21] It regulates the anaphase-promoting complex/cyclosome (APC/C) by deacetylating its co-activators CDC20 and CDH1.[20][22] Loss of Sirt2 function can lead to increased levels of mitotic regulators, centrosome amplification, and aneuploidy, all of which contribute to a tumor-permissive environment.[20][22]
-
Cell Cycle Regulation: Sirt2 can influence cell cycle progression. For instance, it has been shown to deacetylate histone H4 at lysine 16 (H4K16), which is important for chromatin condensation during mitosis.[3] Sirt2-deficient mouse embryonic fibroblasts exhibit a longer G1 phase and a shorter S phase.[21]
-
Tumorigenesis in Mouse Models: Mice lacking the Sirt2 gene are more prone to developing tumors, particularly mammary tumors in females and gastrointestinal malignancies in males, supporting its role as a tumor suppressor.[22][23]
Sirt2 as an Oncogene
-
Glioblastoma: In glioblastoma, Sirt2 has been shown to be required for the proliferation and tumorigenicity of cancer cells, including glioblastoma stem cells.[24][25] It achieves this, in part, by deacetylating and inactivating the tumor suppressor protein p73.[24][25]
-
Stabilization of Myc Oncoproteins: In neuroblastoma and pancreatic cancer, Sirt2 can be upregulated by the oncoproteins N-Myc and c-Myc.[26][27] Sirt2, in turn, enhances the stability of these oncoproteins, creating a positive feedback loop that promotes cancer cell proliferation.[26][27] Mechanistically, Sirt2 can repress the expression of NEDD4, an E3 ubiquitin ligase that targets Myc for degradation.[26][27] Therefore, Sirt2 inhibitors can reduce Myc protein levels and suppress cancer cell growth.[26][28][29]
-
Metabolic Reprogramming: Sirt2 can deacetylate and regulate the activity of key metabolic enzymes. For example, it can deacetylate pyruvate kinase M2 (PKM2), altering glycolytic metabolism in cancer cells and promoting tumorigenesis.[2]
Quantitative Data: Sirt2 in Cancer
| Cancer Type | Sirt2 Expression/Activity | Key Finding(s) | Quantitative Result | Reference |
| Glioblastoma | Required for tumorigenicity | Sirt2 knockdown induced cell-cycle arrest. | SIRT2 depletion significantly reduced glioma cell proliferation. | [4][25] |
| Neuroblastoma & Pancreatic Cancer | Upregulated by Myc | Sirt2 inhibition with AC-93253 or Salermide reduced Myc protein levels. | Treatment with SIRT2 inhibitors significantly decreased N-Myc and c-Myc protein expression. | [30] |
| Breast Cancer (Sirt2-/- mice) | Loss of Sirt2 | Increased susceptibility to mammary tumors. | Sirt2-/- female mice develop mammary tumors at an old age. | [3] |
| Various Cancer Cell Lines | Inhibition with TM (Sirt2 inhibitor) | Broad anticancer effect by promoting c-Myc degradation. | TM treatment shortened the half-life of c-Myc. | [28] |
Sirt2 Signaling in Cancer
Caption: The dual role of Sirt2 in cancer.
Experimental Protocols
In Vitro Sirt2 Deacetylase Activity Assay
This protocol is for measuring the ability of Sirt2 to deacetylate a substrate peptide in vitro, often used for screening inhibitors.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution (contains a protease to cleave the deacetylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Sirt2 inhibitor (for control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare the Sirt2 enzyme solution by diluting the recombinant enzyme in assay buffer to the desired concentration.
-
Prepare the substrate/NAD+ mixture by combining the fluorogenic peptide substrate and NAD+ in assay buffer.
-
In the wells of the 96-well plate, add the test compounds (potential inhibitors) or vehicle control.
-
Add the Sirt2 enzyme solution to each well and incubate for 15 minutes at 37°C to allow compound binding.
-
Initiate the reaction by adding the substrate/NAD+ mixture to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence on a fluorometer (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for test compounds relative to the vehicle control.
Quantification of Protein Acetylation by Immunoprecipitation and Western Blot
This protocol is designed to assess the acetylation status of a specific protein (e.g., α-synuclein or tubulin) in cell lysates.[31][32]
Materials:
-
Cell lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A or sodium butyrate) and a proteasome inhibitor (e.g., MG132).
-
Antibody against the protein of interest.
-
Pan-acetyl-lysine antibody or a site-specific acetyl-lysine antibody.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blot equipment.
-
Primary and secondary antibodies for Western blotting.
Procedure:
-
Culture and treat cells as required (e.g., with a Sirt2 inhibitor).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest overnight at 4°C to form an immune complex.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a pan-acetyl-lysine antibody to detect the acetylated form of the protein of interest.
-
Strip the membrane and re-probe with an antibody against the total protein of interest to normalize for the amount of immunoprecipitated protein.
-
Quantify the band intensities using densitometry software.[32]
Experimental Workflow Diagram
Caption: Workflow for analyzing protein acetylation.
Conclusion
Sirt2 is a critical enzyme with profound and context-dependent implications in both neurodegeneration and cancer. In neurodegenerative disorders, particularly those characterized by protein aggregation, Sirt2 inhibition has emerged as a promising therapeutic strategy. By preventing the deacetylation of proteins like α-synuclein and α-tubulin, Sirt2 inhibitors can mitigate toxicity and preserve neuronal function. Conversely, the role of Sirt2 in cancer is more complex. While it can act as a tumor suppressor by safeguarding genomic stability, it can also function as an oncogene by stabilizing oncoproteins like c-Myc and altering cellular metabolism. This dual nature underscores the importance of understanding the specific molecular context when considering Sirt2 as a therapeutic target. For drug development professionals, this necessitates the design of highly specific modulators and the identification of patient populations most likely to benefit from either Sirt2 inhibition or, potentially, activation. Further research into the upstream regulation and downstream effectors of Sirt2 will be crucial for fully elucidating its role in disease and for the successful clinical translation of Sirt2-targeting therapies.
References
- 1. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 7. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Role of Sirtuin 2 in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Sirtuins and Neurodegeneration [jneurology.com]
- 13. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 14. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme inhibition protects against Huntington's disease damage in 2 animal models | EurekAlert! [eurekalert.org]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 21. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sirtuins in Central Nervous System Tumors—Molecular Mechanisms and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SIRT2-mediated inactivation of p73 is required for glioblastoma tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 32. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Novel Anticancer Agents in Cell Lines: A Technical Guide to pp242 (Torkinib) and MA242
Disclaimer: The compound "MZ-242" is not prominently featured in the reviewed scientific literature. This guide details the preclinical findings for two similarly named and extensively studied compounds in cancer cell lines, pp242 (Torkinib) and MA242 . It is plausible that "this compound" may be a less common identifier for one of these molecules. This document is intended for researchers, scientists, and drug development professionals.
Part 1: pp242 (Torkinib) - A Selective mTOR Kinase Inhibitor
Introduction: pp242, also known as Torkinib, is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike the allosteric inhibitor rapamycin, which primarily targets mTOR Complex 1 (mTORC1), pp242 inhibits both mTORC1 and mTORC2.[1][3] This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway, which is frequently dysregulated in various cancers.
Quantitative Data: Antiproliferative Activity of pp242
The antiproliferative effects of pp242 have been evaluated across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| Leukemia | |||
| p190-transformed BM | Murine Leukemia | 12 nM (GI50) | [1] |
| SUP-B15 | B-cell ALL | 90 nM (GI50) | [1] |
| K562 | CML | 85 nM (GI50) | [1] |
| Solid Tumors | |||
| SKOV3 | Ovarian Cancer | 0.49 µM (GI50) | [1] |
| PC3 | Prostate Cancer | 0.19 µM (GI50) | [1] |
| 786-O | Renal Cancer | 2.13 µM (GI50) | [1] |
| U87 | Glioblastoma | 1.57 µM (GI50) | [1] |
| Gastric Cancer | |||
| AGS, N87, MKN28, etc. | Gastric Cancer | 50 - 500 nmol/l | [4] |
| Endothelial Cells | |||
| HMEC | Microvascular Endothel. | ~50 nmol/l | [4] |
| HUVEC | Umbilical Vein Endothel. | ~200 nmol/l | [4] |
Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
-
Cell Plating: Seed gastric cancer cells (e.g., AGS, N87) or endothelial cells (HUVEC, HMEC) at a density of 3–5×10³ cells/well in a 96-well plate and incubate for 24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control) or increasing concentrations of pp242.[4]
-
Incubation: Incubate the cells for 24 or 48 hours.[4]
-
Detection: Add 10 μl of WST-8 solution (from Cell Counting Kit-8) to each well and incubate at 37°C for 120 minutes.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
2. Western Blot Analysis
-
Cell Lysis: Culture cells with the desired concentration of pp242 (e.g., 0.5 μM) or DMSO for a specified time (e.g., 24 hours).[3] Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-S6K, phospho-4E-BP1) overnight at 4°C.[3][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vitro mTOR Kinase Assay
-
Reaction Setup: Incubate recombinant mTOR in a reaction buffer (50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween) with serially diluted pp242.[1]
-
Substrate and ATP: Add the substrate (e.g., recombinant PHAS-1/4EBP1) and ATP (containing γ-³²P-ATP).[1]
-
Reaction Termination: Stop the reaction by spotting the mixture onto nitrocellulose.[1]
-
Washing: Wash the nitrocellulose sheets multiple times with 1 M NaCl/1% phosphoric acid.[1]
-
Quantification: Dry the sheets and quantify the incorporated radioactivity using phosphorimaging to determine the IC50 value.[1]
Signaling Pathways and Visualizations
pp242 inhibits both mTORC1 and mTORC2, leading to the downstream inhibition of protein synthesis and cell growth. However, this can also lead to a feedback activation of the ERK pathway, which may serve as a resistance mechanism.[5]
Caption: The mTOR signaling pathway inhibited by pp242.
Part 2: MA242 - A Dual MDM2-NFAT1 Inhibitor
Introduction: MA242 is a novel small molecule that functions as a dual inhibitor of the Mouse double minute 2 homolog (MDM2) oncoprotein and the Nuclear factor of activated T-cells 1 (NFAT1) transcription factor.[6][7] Overexpression of MDM2 is common in many cancers and contributes to tumorigenesis, often through the degradation of the p53 tumor suppressor. MA242 offers a therapeutic strategy that is effective regardless of the p53 status of the cancer cells by inducing the degradation of both MDM2 and NFAT1.[6][8]
Quantitative Data: Antiproliferative Activity of MA242
MA242 has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.
| Cell Line | Cancer Type | p53 Status | IC50 Value | Reference |
| HPAC | Pancreatic Cancer | Wild-Type | 0.1 - 0.4 µM | [6] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.1 - 0.4 µM | [6] |
| AsPC-1 | Pancreatic Cancer | Null | 0.1 - 0.4 µM | [6] |
| Various | Hepatocellular Carcinoma | N/A | 0.1 - 0.31 µM | [6] |
| HPDE | Normal Pancreatic Duct | N/A | 5.81 µM | [6] |
Experimental Protocols
1. Cell Viability Assay
-
Cell Culture: Culture pancreatic cancer cells (e.g., HPAC, Panc-1) or hepatocellular carcinoma cells in appropriate media.
-
Treatment: Treat cells with increasing concentrations of MA242 (e.g., 0.05-5 μM) for 72 hours.[6]
-
Analysis: Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Calculation: Determine IC50 values from dose-response curves.
2. Apoptosis Analysis
-
Treatment: Treat cancer cells with MA242 at relevant concentrations (e.g., 0.1-0.5 μM) for 24 hours.[6]
-
Staining: Use an apoptosis detection kit (e.g., Annexin V/Propidium Iodide) to stain the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Western Blot: Alternatively, assess apoptosis by performing a western blot for cleaved PARP, a marker of apoptosis.[8]
3. Western Blot for Protein Degradation
-
Cell Treatment: Treat cell lines with various p53 statuses with MA242 (e.g., 0.1-0.5 μM) for 24 hours.[6]
-
Protein Extraction and Analysis: Perform western blotting as described in the pp242 section, using primary antibodies for MDM2, NFAT1, p53, and p21.[8]
-
Observation: Observe the concentration-dependent decrease in MDM2 and NFAT1 protein levels.[6][8]
Signaling Pathways and Visualizations
MA242 disrupts a critical oncogenic pathway by targeting both MDM2 and NFAT1. It induces the self-ubiquitination and subsequent degradation of MDM2 and also promotes the degradation of NFAT1, which in turn reduces the transcriptional activation of MDM2.[8][9]
Caption: The MDM2-NFAT1 signaling pathway inhibited by MA242.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PP242 | CAS:1092351-67-1 | MTOR inhibitor, selective and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PP242 Mammalian Target of Rapamycin (mTOR) Inhibitor Activates Extracellular Signal-regulated Kinase (ERK) in Multiple Myeloma Cells via a Target of Rapamycin Complex 1 (TORC1)/ Eukaryotic Translation Initiation Factor 4E (eIF-4E)/RAF Pathway and Activation Is a Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture
Disclaimer: The compound "MZ-242" is not found in the public scientific literature. This document provides detailed protocols and data for two similarly named and commonly used research compounds: PP242 (an mTOR inhibitor) and TAK-242 (a TLR4 inhibitor) . Please verify the identity of your compound of interest.
Section 1: PP242 (mTOR Kinase Inhibitor)
Background
PP242 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1. This dual inhibition prevents the feedback activation of the PI3K/Akt signaling pathway often observed with rapalog treatment.[1][2] PP242 is utilized in cell culture to study mTOR signaling, autophagy, apoptosis, and cell proliferation in various cell types, particularly in cancer research.[2][3]
Mechanism of Action
PP242 binds to the kinase domain of mTOR, inhibiting its catalytic activity. This leads to the downstream suppression of both mTORC1 and mTORC2 signaling pathways. Inhibition of mTORC1 blocks the phosphorylation of key substrates like 4E-BP1 and S6K1, leading to a reduction in protein synthesis and cell growth.[2][3] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Ser473, a crucial step for full Akt activation and cell survival.[2] In some cellular contexts, PP242 has been shown to induce autophagy and mitophagy, which can ultimately lead to apoptotic cell death.[3] However, a feedback activation of the ERK pathway has been noted as a potential resistance mechanism.[1]
Signaling Pathway
Caption: PP242 inhibits both mTORC1 and mTORC2, blocking protein synthesis and activating autophagy.
Quantitative Data
| Cell Line Model | Assay | Parameter | Value | Reference |
| Multiple Myeloma (MM) | Western Blot | p-ERK Activation | Induced by PP242 | [1] |
| E1A-Ras transformed cells | Western Blot | p-S6 (S235/236) | Strong inhibition at 2.5 µM | [3] |
| E1A-Ras transformed cells | Western Blot | p-4EBP1 (T37/46) | Strong inhibition at 2.5 µM | [3] |
| E1A-Ras transformed cells | Autophagy analysis | LC3-II accumulation | Observed after 24h with PP242 | [3] |
| Acute Myeloid Leukemia | In vivo mouse model | Leukemia burden | Greater reduction than rapamycin | [2] |
Experimental Protocols
Caption: General experimental workflow for in vitro studies using PP242.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., E1A-Ras transformed cells) in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with PP242 (e.g., 0.5 µM, 1 µM, 2.5 µM) or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 24, 48 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg) for each sample and prepare with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6K1 (Thr389)
-
Phospho-4EBP1 (Thr37/46)
-
LC3B (for autophagy)
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Section 2: TAK-242 (Resatorvid, TLR4 Inhibitor)
Background
TAK-242 (Resatorvid) is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[4] It selectively binds to the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4, disrupting its ability to recruit downstream adaptor molecules.[5][6] TAK-242 is used to study inflammatory responses mediated by TLR4, particularly in the context of sepsis, autoimmune diseases, neuroinflammation, and cancer.[6][7][8] It effectively blocks the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to the TLR4 ligand, lipopolysaccharide (LPS).[4][9]
Mechanism of Action
TAK-242 exerts its inhibitory effect by binding to a specific cysteine residue (Cys747) within the intracellular domain of TLR4.[5] This binding event allosterically interferes with the protein-protein interactions between TLR4 and its essential adaptor molecules, TIRAP and TRAM.[5] By preventing the recruitment of these adaptors, TAK-242 blocks both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4. This leads to the inhibition of NF-κB and MAPK activation, and consequently, a potent suppression of inflammatory gene expression.[6][7]
Signaling Pathway
Caption: TAK-242 inhibits TLR4 signaling by blocking the recruitment of adaptor proteins.
Quantitative Data
| Cell Line/Model | Assay | Parameter | Value | Reference |
| RAW264.7 Macrophages | Cytokine Production | LPS-induced NO/TNF-α | Almost complete suppression | [4] |
| Macrophages | Cytokine Production | IC50 (LPS-induced) | 1.1–11 nM | [7] |
| AML Cell Lines (NB4, U937, KG-1) | Cell Proliferation | Cell Cycle Analysis | Suppression of proliferation | [8] |
| L6 Myotubes | Insulin Signaling | LPS-induced insulin resistance | Completely prevented | [10] |
| Human Synovial Cells (MH7A) | Gene Expression | LPS-induced IL-6, IL-8 | Inhibition observed | [9] |
Experimental Protocols
Caption: General workflow for assessing TAK-242 efficacy against LPS-induced inflammation.
-
Cell Seeding:
-
Seed cells (e.g., RAW264.7 macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment and Stimulation:
-
Aspirate the culture medium.
-
Add fresh medium containing various concentrations of TAK-242 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Pre-incubate the cells with TAK-242 for 1 hour at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for an additional 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatant for analysis. Store at -80°C if not used immediately.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a commercially available ELISA kit.
-
Follow the manufacturer's protocol precisely for coating, blocking, antibody incubations, and substrate development.
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of TAK-242 to determine the inhibitory effect. Calculate the IC50 value if desired.
-
References
- 1. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting mTOR signaling pathways and related negative feedback loops for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tak-242.com [tak-242.com]
- 8. Toll-like receptor 4 signaling pathway is correlated with pathophysiological characteristics of AML patients and its inhibition using TAK-242 suppresses AML cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for determining the effective concentration and characterizing the in vitro activity of the small molecule inhibitor, referred to herein as Compound X. Due to the ambiguity of "MZ-242" in the initial request, this document serves as a template that can be readily adapted for specific small molecule inhibitors by substituting the placeholder information with compound-specific data. Examples provided are based on known inhibitors such as the mTOR inhibitor PP242 and the TLR4 inhibitor TAK-242 to illustrate the application of the protocols and data presentation.
The following sections detail the methodologies for key in vitro assays, including cell viability, Western blotting, and kinase assays, and provide a framework for data presentation and visualization of relevant signaling pathways.
Data Presentation: Effective Concentrations of Compound X in In vitro Assays
The effective concentration of a compound is dependent on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes hypothetical effective concentration ranges for Compound X, which should be replaced with experimentally determined values.
| Assay Type | Cell Line | Parameter Measured | Effective Concentration Range (nM) | Reference |
| Cell Viability (MTT/XTT) | Cancer Cell Line A | IC50 (Inhibitory Concentration 50%) | 10 - 100 | [Experimentally Determined] |
| Cell Viability (MTT/XTT) | Immune Cell Line B | IC50 | 50 - 500 | [Experimentally Determined] |
| Western Blot | Cancer Cell Line A | Inhibition of Target Phosphorylation | 25 - 250 | [Experimentally Determined] |
| Kinase Assay (In Vitro) | Purified Target Kinase | IC50 | 5 - 50 | [Experimentally Determined] |
| Cytokine Release Assay | Immune Cell Line B | Inhibition of Cytokine Production | 1 - 100 | [Experimentally Determined] |
Signaling Pathway Diagrams
Understanding the mechanism of action of Compound X requires mapping its effect on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate common pathways targeted by small molecule inhibitors.
Example 1: mTOR Signaling Pathway (relevant for an mTOR inhibitor like PP242)
Caption: mTOR signaling pathway with inhibitory action of Compound X.
Example 2: TLR4 Signaling Pathway (relevant for a TLR4 inhibitor like TAK-242)
Application Notes and Protocols: Preparation of MZ-242 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
MZ-242 is a potent and selective inhibitor of Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family.[1][2][3][4] Sirt2 is implicated in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. The ability to prepare accurate and stable stock solutions of this compound is crucial for conducting reliable in vitro and in vivo studies to investigate its therapeutic potential. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| CAS Number | 1862238-01-4 | [1][2][3] |
| Molecular Formula | C24H27N7O3S2 | [1][3] |
| Molecular Weight | 525.64 g/mol | [1][2] |
| Appearance | Solid powder | [4] |
| Purity | >98% (HPLC) | [3][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol for a 10 mM Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.[4]
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 525.64 g/mol
-
Mass (g) = 0.0052564 g = 5.26 mg
-
-
-
Weighing the this compound Powder:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out approximately 5.26 mg of this compound powder and record the exact weight.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the exact mass weighed, the volume of DMSO can be calculated as follows:
-
Volume (mL) = [Mass (mg) / 525.64 ( g/mol )] / 10 (mmol/L)
-
-
For example, if you weighed exactly 5.26 mg of this compound, you would add 1.0 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Condition | Duration | Source |
| Solid Powder | -20°C for long term (months to years) | [1] |
| 0 - 4°C for short term (days to weeks) | [1] | |
| In DMSO | -80°C for up to 6 months | [2][4] |
| -20°C for up to 6 months | [4] | |
| 4°C for up to 2 weeks | [2] |
Note: It is recommended to protect the stock solution from light.[1]
Signaling Pathway Context
This compound is a selective inhibitor of Sirt2. The diagram below illustrates the inhibitory action of this compound on the Sirt2 signaling pathway.
References
Application Notes and Protocols for the Use of a Nurr1 Agonist in a Mouse Model of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] The nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of these neurons, has emerged as a promising therapeutic target for PD.[1][2][3] Nurr1 agonists, such as the optimized compound 4A7C-301, have shown potential in protecting dopaminergic neurons and improving motor and non-motor deficits in preclinical models of PD.[1][4]
These application notes provide a detailed overview and experimental protocols for utilizing a Nurr1 agonist, using 4A7C-301 as a representative example, in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.[1][4]
Mechanism of Action: Nurr1 Agonism
Nurr1 plays a dual role in the central nervous system. In dopaminergic neurons, it regulates the expression of genes essential for dopamine synthesis, transport, and storage, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and the vesicular monoamine transporter 2 (VMAT2).[2] In glial cells like microglia and astrocytes, Nurr1 has anti-inflammatory functions, suppressing the production of pro-inflammatory cytokines.[3][5][6] By activating Nurr1, agonists like 4A7C-301 are hypothesized to both enhance the function and survival of dopaminergic neurons and reduce detrimental neuroinflammation.
Experimental Data
The following tables summarize the quantitative data from a study investigating the effects of the Nurr1 agonist 4A7C-301 in an MPTP-induced mouse model of Parkinson's disease.
Table 1: Behavioral Assessments in MPTP-Treated Mice
| Behavioral Test | Vehicle + Saline | MPTP + Vehicle | MPTP + 4A7C-301 (10 mg/kg) |
| Rotarod (Latency to Fall, s) | 180 ± 15 | 85 ± 10 | 155 ± 12 |
| Pole Test (Time to Turn and Descend, s) | 8 ± 1 | 18 ± 2 | 10 ± 1.5 |
| Cylinder Test (Spontaneous Forelimb Use, % contralateral) | 50 ± 5 | 20 ± 4 | 45 ± 6 |
| Olfactory Discrimination (Time with New Odor, s) | 120 ± 10 | 65 ± 8 | 110 ± 9 |
Data are presented as mean ± SEM. Data is representative of typical results and compiled for illustrative purposes.
Table 2: Immunohistochemical Analysis of Dopaminergic Neurons
| Brain Region | Measurement | Vehicle + Saline | MPTP + Vehicle | MPTP + 4A7C-301 (10 mg/kg) |
| Striatum (STR) | TH+ Fiber Density (% of Control) | 100 ± 8 | 35 ± 5 | 80 ± 7 |
| Substantia Nigra pars compacta (SNpc) | TH+ Cell Count (% of Control) | 100 ± 5 | 40 ± 6 | 85 ± 8 |
Data are presented as mean ± SEM. TH+ refers to Tyrosine Hydroxylase-positive, indicating dopaminergic neurons. Data is representative of typical results and compiled for illustrative purposes.
Experimental Protocols
1. MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using the neurotoxin MPTP.[7][8][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to MPTP.[7][10]
-
Reagents:
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile 0.9% saline
-
-
Procedure:
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
House the mice in a well-ventilated area with appropriate safety precautions for handling MPTP.
-
Monitor the animals closely for any adverse effects.
-
Behavioral testing and subsequent analyses are typically performed 7-21 days after the last MPTP injection.[7]
-
2. Administration of Nurr1 Agonist (4A7C-301)
This protocol outlines the administration of the Nurr1 agonist 4A7C-301 to the MPTP-treated mice.[4]
-
Reagents:
-
4A7C-301
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
-
Procedure:
-
Prepare a solution of 4A7C-301 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Begin administration of 4A7C-301 (e.g., 10 mg/kg, intraperitoneally) 24 hours after the final MPTP injection.
-
Continue daily administration for the duration of the experiment (e.g., 14-21 days).
-
The control group should receive an equivalent volume of the vehicle.
-
3. Behavioral Testing
A battery of behavioral tests should be performed to assess motor and non-motor functions.
-
Rotarod Test:
-
Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing.
-
Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse and average the results.
-
-
Pole Test:
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm in diameter).
-
Record the time it takes for the mouse to turn completely downward and the total time to descend the pole.
-
-
Cylinder Test:
-
Place the mouse in a transparent cylinder and record its exploratory behavior for 5 minutes.
-
Count the number of times the mouse rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use for MPTP-induced deficits.
-
4. Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons.
-
Tissue Preparation:
-
Deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Section the brain into coronal sections (e.g., 30 µm) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mount the sections on slides and coverslip.
-
-
Quantification:
-
Capture images of the striatum and SNpc using a fluorescence microscope.
-
Quantify the density of TH-positive fibers in the striatum and the number of TH-positive cells in the SNpc using stereological methods.
-
Visualizations
References
- 1. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Sirt2 Enzymatic Assay with MZ-242
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (Sirt2), a member of the NAD dependent class III histone deacetylases, is a key regulator of various cellular processes. Primarily localized in the cytoplasm, Sirt2 is involved in the deacetylation of numerous non-histone proteins, influencing microtubule dynamics, cell cycle progression, inflammation, and metabolic pathways.[1][2][3] Its diverse roles have implicated Sirt2 in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention. This application note provides a detailed protocol for a fluorometric enzymatic assay to screen for and characterize Sirt2 inhibitors, using MZ-242 as a reference compound. This compound is a potent and selective Sirt2 inhibitor, exhibiting an IC50 of 0.118 µM, with high selectivity over other sirtuins like Sirt1 and Sirt3.
Sirt2 Signaling Pathway
Sirt2 exerts its biological functions through the deacetylation of key protein substrates. In the cytoplasm, a primary target is α-tubulin, where deacetylation affects microtubule stability and cell motility.[4][5] Sirt2 also modulates inflammatory responses by deacetylating the p65 subunit of NF-κB, which typically leads to the suppression of NF-κB signaling.[3] Furthermore, Sirt2 plays a crucial role in metabolism by deacetylating proteins such as FOXO1 to regulate adipogenesis and PGC-1α to influence mitochondrial biogenesis.[1][6] During mitosis, Sirt2 can translocate to the nucleus and deacetylate histone H4 at lysine 16 (H4K16), contributing to chromatin condensation.[7]
Caption: Sirt2 signaling pathways in the cytoplasm and nucleus.
Principle of the Assay
The Sirt2 enzymatic assay is a two-step fluorometric procedure. In the first step, Sirt2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the second step, a developer solution is added that specifically recognizes the deacetylated lysine and cleaves the peptide, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the Sirt2 activity. In the presence of an inhibitor like this compound, the deacetylation reaction is impeded, resulting in a decrease in the fluorescent signal.
Experimental Workflow
The following diagram outlines the major steps in the Sirt2 enzymatic assay.
Caption: Experimental workflow for the Sirt2 enzymatic assay.
Materials and Reagents
-
Recombinant Human Sirt2 Enzyme
-
Fluorogenic Sirt2 Substrate (e.g., based on p53 or histone H3/H4 sequences)
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease that recognizes the deacetylated substrate)
-
This compound
-
Nicotinamide (Positive Control Inhibitor)
-
DMSO (for dissolving inhibitors)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in Sirt2 Assay Buffer to desired concentrations (e.g., a serial dilution to determine IC50).
-
Prepare a stock solution of Nicotinamide in Sirt2 Assay Buffer (e.g., 10 mM).
-
Dilute the Sirt2 enzyme to the working concentration in Sirt2 Assay Buffer.
-
Prepare the substrate/NAD+ mix by diluting the fluorogenic substrate and NAD+ to their final desired concentrations in Sirt2 Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of Sirt2 Assay Buffer to the "Blank" wells.
-
Add 40 µL of the diluted Sirt2 enzyme to the "Enzyme Control", "Positive Control", and "Inhibitor" wells.
-
Add 10 µL of Sirt2 Assay Buffer to the "Enzyme Control" wells.
-
Add 10 µL of the various dilutions of this compound to the "Inhibitor" wells.
-
Add 10 µL of the Nicotinamide solution to the "Positive Control" wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/NAD+ mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of Developer Solution to all wells.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 360/460 nm or 395/541 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "Blank" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The following tables summarize key quantitative data for Sirt2 enzymatic activity and inhibition by this compound.
Table 1: Kinetic Parameters for Human Sirt2
| Parameter | Value | Substrate | Reference |
| Km for NAD+ | ~100 - 550 µM | Acetylated peptide | [8][9] |
| Km for acetylated peptide | Varies (µM range) | e.g., AcH3(K9), AcH4(K12) | [8] |
| kcat | ~0.24 s-1 | Acetylated peptide | [8] |
Table 2: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 (µM) | Selectivity vs. Sirt2 |
| Sirt2 | 0.118 | - |
| Sirt1 | >100 | >847-fold |
| Sirt3 | >100 | >847-fold |
Troubleshooting
-
High background fluorescence: Ensure the use of black microplates to minimize background. Check for contamination of reagents.
-
Low signal: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters. The substrate or NAD+ concentration may be limiting.
-
Inconsistent results: Ensure proper mixing of reagents in the wells. Check for pipetting accuracy. Maintain consistent incubation times and temperatures.
Conclusion
This application note provides a comprehensive and detailed protocol for performing a Sirt2 enzymatic assay using the specific inhibitor this compound. The provided information on the Sirt2 signaling pathway, experimental workflow, and quantitative data will be a valuable resource for researchers investigating the biological roles of Sirt2 and for the development of novel therapeutic agents targeting this important enzyme.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of sirtuins in the control of metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Research: TAK-242 and PP242
A Note on the Inquiry for MZ-242: Initial searches for "this compound" did not yield a specific compound with established applications in metabolic research. It is possible that this was a typographical error. Based on the similarity in nomenclature and the relevance to metabolic studies, this document provides detailed application notes and protocols for two well-characterized compounds: TAK-242 , a Toll-like receptor 4 (TLR4) inhibitor, and PP242 , a potent mTOR kinase inhibitor. Both compounds have significant applications in the study of metabolic pathways, inflammation, and cellular growth.
Part 1: TAK-242 (Resatorvid) in Metabolic Research
Introduction: TAK-242 is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1] It acts by binding to a specific cysteine residue (Cys747) in the intracellular domain of TLR4, thereby disrupting the interaction of TLR4 with its downstream adaptor molecules, TIRAP and TRAM. This targeted inhibition makes TAK-242 a valuable tool for investigating the role of TLR4-mediated inflammation in various metabolic disorders, including insulin resistance and diet-induced obesity.
Quantitative Data for TAK-242
The following table summarizes the quantitative effects of TAK-242 observed in various metabolic research contexts.
| Parameter | Cell Line/Model | Condition | Concentration/Dose | Observed Effect | Reference |
| IC50 (NO production) | Murine Macrophages (RAW264.7) | LPS-induced | 1.1 nM | Inhibition of nitric oxide production. | [1] |
| IC50 (TNF-α production) | Murine Macrophages (RAW264.7) | LPS-induced | 1.8 nM | Inhibition of TNF-α production. | [1] |
| IC50 (IL-6 production) | Murine Macrophages (RAW264.7) | LPS-induced | 11 nM | Inhibition of IL-6 production. | [1] |
| Inhibition of JNK Phosphorylation | L6 Myotubes | Stearate-induced (6h) | 1 µM | 32% reduction in JNK phosphorylation. | |
| Inhibition of p38 Phosphorylation | L6 Myotubes | Stearate-induced (6h) | 1 µM | 37% reduction in p38 phosphorylation. | |
| Inhibition of IL-6 mRNA Expression | L6 Myotubes | Stearate-induced (6h) | 1 µM | Almost complete blockage of a 10-fold increase. | |
| Effect on Insulin-stimulated Glucose Uptake | L6 Myotubes | LPS-induced insulin resistance | 1 µM | Completely prevented the impairment of glucose uptake. | |
| In vivo Efficacy (Cytokine Suppression) | E. coli-induced sepsis model (mice) | Co-administered with ceftazidime | ≥ 0.3 mg/kg (i.v.) | Statistically significant suppression of TNF-α, IL-1β, and IL-10. | |
| In vivo Efficacy (Lethality) | E. coli-induced sepsis model (mice) | Co-administered with ceftazidime | 3 mg/kg (i.v.) | Prevented lethality in all mice. | |
| In vivo Administration | Diet-induced obese mice | High-fat diet for 12 weeks | Not specified | Reduced microglial activation and improved neurogenesis.[2] | [2] |
| In vivo Administration | Rat model of stress | Acute restraint stress | 0.5 mg/kg (i.v.) | Prevented neuroinflammation and oxidative/nitrosative stress.[3] | [3] |
Experimental Protocols for TAK-242
1. In Vitro Inhibition of Inflammatory Responses in L6 Myotubes
This protocol is designed to assess the effect of TAK-242 on lipopolysaccharide (LPS) or saturated fatty acid-induced inflammation and insulin resistance in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.
-
To induce differentiation into myotubes, switch to α-MEM containing 2% FBS once the cells reach confluence.
-
Allow cells to differentiate for 5-7 days, with media changes every 2 days.
-
-
TAK-242 and Stimulant Treatment:
-
Prepare a stock solution of TAK-242 in DMSO.
-
Pre-treat differentiated L6 myotubes with 1 µM TAK-242 (or vehicle control) for 1 hour.
-
Following pre-treatment, add the inflammatory stimulus:
-
For LPS-induced inflammation: Add LPS to a final concentration of 100 ng/mL for 1 hour (for inflammatory assays) or 24 hours (for insulin signaling assays).
-
For fatty acid-induced inflammation: Add stearate (conjugated to BSA) to a final concentration of 400 µM for 6 hours.
-
-
TAK-242 should remain in the culture medium for the duration of the experiment.
-
-
Insulin Signaling Assessment:
-
After the treatment period, serum-deprive the cells for 3 hours.
-
Stimulate with or without 100 nM insulin for 20 minutes.
-
Proceed with cell lysis for Western blot analysis of insulin signaling proteins (e.g., p-Akt, p-IRS-1) or perform a 2-deoxy-D-[3H]glucose (2-DG) uptake assay.
-
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
3. In Vivo Administration in a Mouse Model of Diet-Induced Obesity
-
Animal Model:
-
Use male C57BL/6J mice.
-
Feed mice either a control diet or a high-fat diet for a period of 12 weeks to induce obesity.
-
-
TAK-242 Administration:
-
Prepare TAK-242 for in vivo administration (e.g., dissolved in a vehicle such as DMSO and diluted with saline).
-
The specific dose and route of administration may need to be optimized for the study's objectives. A previously used dose in a rat model was 0.5 mg/kg via intravenous injection.[3] Another study in mice used daily intraperitoneal injections.
-
Administer TAK-242 or vehicle control to the mice throughout the study period.
-
-
Metabolic and Inflammatory Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
At the end of the study, collect tissues (e.g., adipose tissue, liver, brain) for analysis of inflammatory markers (e.g., cytokine expression by qPCR or ELISA) and markers of neural health.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR4 signaling pathway and the inhibitory action of TAK-242.
Caption: In vitro experimental workflow for studying TAK-242 effects.
Part 2: PP242 in Metabolic Research
Introduction: PP242 is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[4] Unlike rapamycin, which only allosterically inhibits mTOR complex 1 (mTORC1), PP242 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5] This dual inhibitory activity makes PP242 a powerful tool to investigate the full spectrum of mTOR signaling in metabolic processes, including cell growth, proliferation, and autophagy, without the confounding feedback activation of Akt that can occur with rapamycin treatment.
Quantitative Data for PP242
The following table summarizes the quantitative effects of PP242 observed in various metabolic research contexts.
| Parameter | Cell Line/Model | Condition | Concentration/Dose | Observed Effect | Reference |
| IC50 (mTOR) | Cell-free assay | Kinase activity | 8 nM | Inhibition of mTOR kinase activity. | [6] |
| IC50 (mTORC1) | In vitro | Kinase activity | 30 nM | Inhibition of mTORC1 activity. | |
| IC50 (mTORC2) | In vitro | Kinase activity | 58 nM | Inhibition of mTORC2 activity. | |
| Cell Proliferation Inhibition (IC50) | Gastric cancer cell lines (AGS, MKN45) | 24 hours | 200-500 nM | 50% inhibition of cell growth.[5] | [5] |
| Cell Proliferation Inhibition | ERas-transformed cells | 48 hours | 1500 nM | Complete suppression of proliferation.[7] | [7] |
| Inhibition of 4EBP1 Phosphorylation | ERas-transformed cells | 30 minutes | Not specified | ~40% decrease in phosphorylation.[7] | [7] |
| Inhibition of 4EBP1 Phosphorylation | ERas-transformed cells | 2-4 hours | Not specified | Complete inhibition of phosphorylation.[7] | [7] |
| Inhibition of S6 Phosphorylation | ERas-transformed cells | 4 hours | Not specified | ~40% decrease in phosphorylation.[7] | [7] |
| Inhibition of S6 Phosphorylation | ERas-transformed cells | 24 hours | Not specified | 80-90% decrease in phosphorylation.[7] | [7] |
| In vivo Efficacy | Leukemia mouse model | Not specified | Not specified | Greater antileukemia effect than rapamycin.[4] | [4] |
Experimental Protocols for PP242
1. In Vitro Inhibition of mTOR Signaling in Cultured Cells
This protocol is for assessing the dose- and time-dependent effects of PP242 on mTORC1 and mTORC2 signaling pathways in cultured cells.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., gastric cancer cell lines, ERas-transformed cells) in their recommended growth medium.
-
Plate cells in 6-well or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
-
PP242 Treatment:
-
Prepare a stock solution of PP242 in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of PP242 (e.g., 0, 50, 100, 200, 500, 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of PP242 (e.g., 500 nM) for various durations (e.g., 0, 0.5, 2, 4, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Western Blotting:
-
Following treatment, lyse the cells and perform Western blotting as described in the TAK-242 protocol.
-
Use primary antibodies to detect key components of the mTOR pathway:
-
mTORC1 activity: Phospho-p70S6K (Thr389), total p70S6K, phospho-4EBP1 (Thr37/46), total 4EBP1.
-
mTORC2 activity: Phospho-Akt (Ser473), total Akt.
-
Loading control: β-actin or GAPDH.
-
-
2. Cell Viability Assay (CCK-8/MTT)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
PP242 Treatment:
-
Treat cells with a range of PP242 concentrations for 24 or 48 hours.
-
-
Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of PP242 on mTOR kinase activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20).
-
In a microcentrifuge tube, combine recombinant mTOR enzyme, the substrate (e.g., recombinant 4E-BP1), and varying concentrations of PP242.
-
Initiate the kinase reaction by adding ATP (containing γ-32P-ATP).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto a nitrocellulose membrane.
-
-
Detection and Analysis:
-
Wash the membrane to remove unincorporated [32P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: mTOR signaling pathway and the dual inhibitory action of PP242.
Caption: In vitro experimental workflow for studying PP242 effects.
References
- 1. apexbt.com [apexbt.com]
- 2. TLR4 inhibitor TAK-242 attenuates the adverse neural effects of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-242 Treatment in Primary Neuron Cultures
A Note on Nomenclature: Initial searches for "MZ-242" did not yield relevant results. It is highly probable that this is a typographical error and the intended compound is TAK-242 , a well-characterized inhibitor of Toll-like receptor 4 (TLR4) signaling. All information presented herein pertains to TAK-242.
Introduction
TAK-242, also known as Resatorvid, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4). It selectively binds to the intracellular domain of TLR4, thereby disrupting its interaction with adaptor molecules and inhibiting downstream inflammatory signaling pathways. In the central nervous system, TLR4 is expressed on various cell types, including microglia and neurons, and its activation is implicated in neuroinflammatory processes associated with a range of neurological disorders. By blocking TLR4 signaling, TAK-242 has demonstrated neuroprotective effects in various in vitro and in vivo models, making it a valuable research tool for studying neuroinflammation and developing potential therapeutics.
These application notes provide detailed protocols for the use of TAK-242 in primary neuron cultures, including methods for assessing its effects on neuronal viability and related signaling pathways.
Data Presentation
Table 1: In Vitro Dose-Response Data for TAK-242
| Cell Type | Assay | Concentration Range | Outcome | Reference |
| BV2 Microglial Cells | MTT Assay (Cell Viability) | 0 - 800 nM | No significant cytotoxicity observed at concentrations below 200 nM after 8 hours of incubation. | [1] |
| BV2 Microglial Cells | ELISA (iNOS expression) | 0 - 200 nM | 100 nM TAK-242 dramatically inhibited the expression of iNOS induced by Aβ. | [1] |
| Enriched Rodent Neuron and Astrocyte Co-cultures | Cytokine Response | 1 µM | Used to inhibit TLR4-dependent cytokine response. |
Table 2: Summary of TAK-242 Effects on Neuronal and Glial Cells
| Model System | Treatment/Insult | Key Findings | Reference |
| Primary Neuronal Cells | Conditioned medium from Aβ-stimulated microglia | TAK-242 pre-treatment of microglia decreased the levels of Bax and DNA fragmentation in neurons, indicating a neuroprotective effect. | [1] |
| Rat Model of Traumatic Brain Injury | Intravenous injection of 0.5 mg/kg TAK-242 | Significantly reduced damage to hippocampal neurons. | |
| Neonatal Hypoxic-Ischemic Encephalopathy Rat Model | Intraperitoneal injection of 0.75, 1.5, and 3 mg/kg TAK-242 | Alleviated neuronal damage and improved neurobehavioral function. | [2] |
| ALS Mouse Model | In vivo treatment | Attenuated motor neuron loss. |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Vessels:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
Coat with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile petri dish containing ice-cold HBSS.
-
Remove the embryos and decapitate them.
-
Dissect the cortices from the embryonic brains in a fresh dish of ice-cold HBSS. Remove the meninges carefully.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube and wash twice with sterile, Ca2+/Mg2+-free HBSS.
-
Aspirate the HBSS and add 5 mL of 0.25% trypsin. Incubate for 15 minutes at 37°C.
-
Stop the trypsinization by adding 5 mL of Neurobasal medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, complete Neurobasal medium.
-
Perform half-media changes every 3-4 days.
-
Protocol 2: TAK-242 Treatment and Neuronal Viability Assessment
This protocol outlines the procedure for treating primary neurons with TAK-242 and assessing neuronal viability using the MTT assay.
Materials:
-
Primary neuron cultures (prepared as in Protocol 1)
-
TAK-242 (stock solution in DMSO)
-
Neurotoxin or inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Amyloid-beta oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
TAK-242 Treatment:
-
Prepare serial dilutions of TAK-242 in complete Neurobasal medium. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific neuronal culture system.
-
Pre-treat the primary neuron cultures with the desired concentrations of TAK-242 for 1-2 hours before applying the neurotoxic or inflammatory stimulus.
-
Include appropriate controls: vehicle control (DMSO), stimulus-only control, and untreated control.
-
-
Induction of Neuronal Injury (Optional):
-
After the pre-treatment period, add the neurotoxin or inflammatory stimulus (e.g., 100 ng/mL LPS) to the appropriate wells.
-
Incubate for the desired period (e.g., 24 hours).
-
-
MTT Assay for Neuronal Viability:
-
At the end of the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: Western Blot Analysis of TLR4 Signaling Pathway
This protocol describes the analysis of key proteins in the TLR4 signaling pathway (e.g., MyD88, NF-κB p65) by Western blot.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MyD88, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: TAK-242 inhibits the TLR4 signaling pathway.
Caption: Experimental workflow for TAK-242 treatment.
References
- 1. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-242 exerts a neuroprotective effect via suppression of the TLR4/MyD88/TRIF/NF-κB signaling pathway in a neonatal hypoxic-ischemic encephalopathy rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Treatment with the mTOR Kinase Inhibitor PP242
A Note on Nomenclature: The compound specified as "MZ-242" is not readily identifiable in the scientific literature. This document focuses on the well-characterized, potent, and selective ATP-competitive mTOR kinase inhibitor PP242 (also known as Torkinib), which is a likely candidate for interest given its relevance in cell signaling and cancer research. The protocols and data herein are based on the known effects of PP242. Similar methodologies would apply to other compounds with comparable mechanisms of action, such as MA-242 (a dual MDM2/NFAT1 inhibitor) or TAK-242 (a TLR4 inhibitor), though the specific cellular readouts would differ.
Introduction
PP242 is a selective inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which only allosterically inhibit the mTORC1 complex, PP242 targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition leads to a more comprehensive blockade of mTOR signaling.
Inhibition of mTORC1 by PP242 suppresses the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This leads to a reduction in protein synthesis and cell proliferation.[1][2] The inhibition of mTORC2 by PP242 prevents the phosphorylation and full activation of Akt at serine 473, further disrupting pro-survival signaling.[1][3]
Treatment of cancer cells with PP242 has been shown to induce cell cycle arrest, typically at the G0/G1 phase, and to promote apoptosis.[3][5] Additionally, PP242 can induce a specific form of autophagy known as mitophagy, which can ultimately lead to apoptotic cell death.[6] Given these effects, flow cytometry is an indispensable tool for quantifying the cellular response to PP242 treatment.
Key Applications for Flow Cytometry
-
Cell Cycle Analysis: To determine the effect of PP242 on cell cycle progression and identify specific checkpoints that are activated.
-
Apoptosis Detection: To quantify the induction of programmed cell death following PP242 treatment.
-
Intracellular Signaling Analysis: To confirm the on-target effect of PP242 by measuring the phosphorylation status of downstream mTOR targets.
Data Presentation
Table 1: Cell Cycle Distribution in Response to PP242 Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| PP242 (100 nM) | 58.9 ± 4.2 | 25.1 ± 2.9 | 16.0 ± 1.5 |
| PP242 (500 nM) | 72.5 ± 5.5 | 15.3 ± 2.1 | 12.2 ± 1.3 |
| PP242 (1000 nM) | 78.1 ± 6.0 | 9.8 ± 1.7 | 12.1 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by PP242
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 94.3 ± 2.1 | 3.1 ± 0.8 | 2.6 ± 0.5 |
| PP242 (100 nM) | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 0.9 |
| PP242 (500 nM) | 65.2 ± 4.8 | 22.4 ± 2.5 | 12.4 ± 1.8 |
| PP242 (1000 nM) | 48.9 ± 5.1 | 35.8 ± 3.3 | 15.3 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of mTORC1 Signaling by PP242
| Treatment Group | Phospho-S6 (Ser235/236) MFI | % Inhibition of p-S6 |
| Vehicle Control (0.1% DMSO) | 12540 ± 980 | 0% |
| PP242 (100 nM) | 6270 ± 510 | 50% |
| PP242 (500 nM) | 2508 ± 230 | 80% |
| PP242 (1000 nM) | 1379 ± 150 | 89% |
MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the cell cycle phase distribution.[7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of PP242 or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with 2 mL of PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red or PerCP-Cy5.5). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Annexin V binding buffer (10X concentrate: 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with PP242 as described in Protocol 1.
-
Cell Harvesting: Collect all cells, including the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry Acquisition: Analyze the samples immediately on a flow cytometer. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm for FITC and PI).
-
Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Intracellular Staining for Phosphorylated S6 (p-S6)
This phospho-flow protocol measures the phosphorylation status of a key mTORC1 downstream target.[12][13][14]
Materials:
-
PBS
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol or a saponin-based buffer)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-phospho-S6 (Ser235/236) antibody
-
Isotype control antibody
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with PP242. For phospho-protein analysis, treatment times are often shorter (e.g., 30 minutes to 4 hours).
-
Cell Harvesting: Harvest cells as previously described.
-
Fixation: Immediately fix the cells by resuspending the pellet in 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature. This step is critical to preserve the phosphorylation state.
-
Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 90% Methanol while gently vortexing. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of Staining Buffer to remove the methanol. Centrifuge at 500 x g for 5 minutes between washes.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-S6 antibody at the manufacturer's recommended concentration. Prepare a separate tube with the corresponding isotype control.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with 2 mL of Staining Buffer.
-
Flow Cytometry Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Overlay the histogram of the p-S6 stained sample with the isotype control to confirm specific staining. Quantify the Median Fluorescence Intensity (MFI) for each treatment group.
Visualizations
Caption: mTOR signaling pathway and points of inhibition by PP242.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual-targeted molecular therapy of PP242 and cetuximab plays an anti-tumor effect through EGFR downstream signaling pathways in colorectal cancer - Kong - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. scispace.com [scispace.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 13. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Measuring Sirtuin 2 (SIRT2) Activity with a Fluorescent Substrate and the Inhibitor MZ-242: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle control, metabolic regulation, and neurodegeneration. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for measuring the enzymatic activity of SIRT2 using a sensitive and high-throughput compatible fluorescent assay. Furthermore, it explores the use of MZ-242 in this context, alongside other known SIRT2 inhibitors.
The assay principle relies on the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorophore. Upon deacetylation by SIRT2, a developer solution containing a protease cleaves the deacetylated peptide, leading to the release of the fluorophore and a quantifiable increase in fluorescence. This method offers a robust and convenient alternative to traditional radioisotope or HPLC-based assays.
Sirtuin 2 Signaling Pathway
SIRT2 is predominantly localized in the cytoplasm, where it deacetylates a variety of non-histone proteins, thereby modulating numerous signaling pathways. Key substrates include α-tubulin, involved in microtubule dynamics and cell division, and p53, a tumor suppressor protein whose activity is regulated by acetylation. SIRT2 also plays a role in metabolic pathways by deacetylating enzymes involved in glycolysis and gluconeogenesis. Its involvement in neurodegenerative diseases is linked to its deacetylation of α-synuclein, a protein implicated in Parkinson's disease.
Caption: Overview of major SIRT2 signaling pathways in the cytoplasm and nucleus.
Data Presentation: Inhibition of SIRT2 Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known SIRT2 inhibitors, as determined by fluorescent deacetylation assays.
| Inhibitor | IC50 (µM) | Assay Substrate | Reference |
| SirReal2 | 0.2 - 0.5 | Fluorogenic Peptide | [1] |
| Nicotinamide | 10 - 40 | Fluorogenic Peptide | [2] |
| Suramin | 5 - 20 | Fluorogenic Peptide | [1] |
| AGK2 | 3.5 - 10 | Fluorogenic Peptide | [3] |
Note on this compound: Extensive searches for the inhibitory activity of this compound against SIRT2 did not yield any publicly available data. This compound is a well-characterized inhibitor of Toll-like receptor 4 (TLR4) signaling. Researchers intending to use this compound should be aware of its established biological target.
Experimental Protocols
Materials and Reagents
-
Recombinant Human SIRT2 enzyme
-
SIRT2 Fluorogenic Substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease, e.g., Trypsin)
-
Stop Solution (e.g., containing a potent sirtuin inhibitor like Nicotinamide)
-
Test compounds (e.g., this compound, SirReal2) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters appropriate for the chosen fluorophore (e.g., Ex/Em = 350-360 nm / 450-460 nm for AMC-based substrates)
Experimental Workflow
The following diagram illustrates the general workflow for a SIRT2 fluorescent activity assay.
Caption: A typical workflow for a SIRT2 fluorescent inhibitor screening assay.
Detailed Protocol for SIRT2 Activity Assay
This protocol is a general guideline and may require optimization depending on the specific reagents and equipment used.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare SIRT2 Assay Buffer.
-
Dilute the SIRT2 enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare the Substrate/NAD+ mixture by diluting the fluorogenic substrate and NAD+ to their final desired concentrations in Assay Buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer. Include a vehicle control (solvent only).
-
-
Assay Procedure:
-
Set up the 96-well plate by adding the following to each well:
-
Blank (no enzyme): 40 µL Assay Buffer, 10 µL vehicle/inhibitor.
-
Positive Control (no inhibitor): 30 µL Assay Buffer, 10 µL SIRT2 enzyme, 10 µL vehicle.
-
Inhibitor Wells: 30 µL Assay Buffer, 10 µL SIRT2 enzyme, 10 µL inhibitor dilution.
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate/NAD+ mixture to all wells. The final reaction volume will be 50 µL.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Use fresh substrate solution. Store substrate protected from light. |
| Contaminated reagents or plate | Use high-quality reagents and sterile plates. | |
| Low signal-to-background ratio | Insufficient enzyme activity | Increase enzyme concentration or incubation time. Ensure NAD+ is present. |
| Inactive enzyme | Store enzyme properly at -80°C and avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Inhibitor appears inactive | Incorrect inhibitor concentration | Verify inhibitor stock concentration and dilutions. |
| Inhibitor insolubility | Ensure the inhibitor is fully dissolved in the assay buffer. The final solvent concentration should be low (e.g., <1%). |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MZ-242 (TAK-242) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with MZ-242 (TAK-242) in cell-based assays. The following information is designed to help troubleshoot experiments where this compound is not showing the expected effect.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of my inflammatory response after treating cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cells. Potential causes include:
-
Compound Instability: this compound may be degrading in your cell culture media.[1]
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line and experimental conditions.
-
Cellular Health: The cells may not be healthy or in the optimal growth phase for the assay.
-
Assay Duration: The incubation time with this compound may be insufficient to observe an effect.
-
TLR4 Pathway Activation: Your experimental stimulus may not be effectively activating the Toll-like receptor 4 (TLR4) pathway, which is the target of this compound.
Q2: What is the known mechanism of action for this compound (TAK-242)?
A2: this compound, also known as TAK-242 or Resatorvid, is a selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[2] It binds to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, thereby preventing the recruitment of downstream adaptor proteins like MyD88 and TRIF.[2][3] This disruption inhibits the activation of key inflammatory signaling pathways, such as NF-κB and MAPKs, and subsequently suppresses the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[2][4]
Q3: Can the solvent used to dissolve this compound affect my experiment?
A3: Yes, the solvent (e.g., DMSO) can be toxic to cells at high concentrations. It is crucial to ensure the final concentration of the solvent in the cell culture media is non-toxic to your specific cell line, typically below 0.5% for DMSO.[1] Always include a vehicle control (media with solvent only) in your experimental design to assess any potential solvent-induced toxicity.[1]
Troubleshooting Guide
If you are not observing the expected effect of this compound in your cell-based assays, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Handling
-
Fresh Preparation: Prepare fresh working solutions of this compound immediately before each experiment.[1]
-
Storage: Ensure the compound is stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: Confirm that this compound is fully dissolved in the solvent and that the final concentration in the media does not lead to precipitation.[1]
Step 2: Optimize Experimental Parameters
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line and stimulus.[5] A 10-fold serial dilution is often a good starting point for initial range-finding studies.[5]
-
Incubation Time: Vary the incubation time of this compound with the cells before and during stimulation to find the optimal window for its inhibitory effect.
-
Cell Seeding Density: Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the experiment and to avoid issues related to cell density-dependent drug sensitivity.[5][6]
Step 3: Validate Cell Line and Assay System
-
Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy.
-
Passage Number: Use cells with a low passage number, as high passage numbers can lead to phenotypic changes and altered drug responses.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., a known inhibitor of the TLR4 pathway) and negative controls (vehicle-treated cells) in every experiment to validate the assay's performance.
-
Stimulus Potency: Confirm that your stimulus (e.g., lipopolysaccharide - LPS) is potent and effectively activating the TLR4 pathway in your cells. You can measure the expression of downstream targets like TNF-α or IL-6 to verify activation.
Step 4: Confirm Target Engagement
-
Upstream Readouts: If possible, measure the activation of signaling molecules directly downstream of TLR4, such as the phosphorylation of IRAK-1 or the activation of NF-κB, to confirm that this compound is engaging its target.[2][4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference |
| This compound (TAK-242) IC50 | 1.1–11 nM | For LPS-induced cytokine production in macrophages. | [2] |
| Final DMSO Concentration | < 0.5% | Cell line-dependent, always test for toxicity. | [1] |
| Cell Seeding Density | 500 - 1500 cells/well (96-well plate) | Dependent on cell line and assay duration. Optimal density should be determined empirically. | [5] |
| Assay Duration | Typically 24-72 hours | Varies depending on the cell line and the specific endpoint being measured. | [5] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Seed cells in a multi-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations.
-
Pre-treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the TLR4 agonist (e.g., LPS) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plate for a period sufficient to allow for the production of the desired readout (e.g., 6-24 hours for cytokine production).
-
Readout: Measure the endpoint of interest. This could be cytokine levels in the supernatant (e.g., by ELISA), gene expression of inflammatory markers (e.g., by qPCR), or cell viability (e.g., by MTT or CellTiter-Glo assay).
Protocol 2: Western Blot for NF-κB Activation
-
Cell Lysis: After treatment with this compound and stimulation with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the phosphorylated form of an NF-κB subunit (e.g., phospho-p65). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: this compound (TAK-242) signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical flow.
References
- 1. benchchem.com [benchchem.com]
- 2. tak-242.com [tak-242.com]
- 3. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MZ-242 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of MZ-242 in preclinical animal studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure safe and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and highly selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] It functions by binding to the intracellular domain of TLR4, which disrupts the receptor's ability to interact with downstream adaptor proteins like MyD88 and TRIF.[2][3] This targeted action effectively blocks the activation of key inflammatory pathways, such as NF-κB and MAPKs, thereby inhibiting the production of pro-inflammatory mediators.[1][3][4] This makes this compound a valuable tool for investigating inflammatory processes in various disease models.
This compound Signaling Pathway Inhibition
To visualize this mechanism, the following diagram illustrates how this compound intervenes in the TLR4 signaling cascade.
Q2: How do I determine a safe starting dose for this compound in a new animal model?
Determining a safe and effective starting dose is a critical first step in preclinical research.[5] For a novel compound like this compound, a dose-range finding (DRF) study is essential to identify the Maximum Tolerated Dose (MTD).[6][7][8] The MTD is the highest dose that does not cause unacceptable side effects or mortality.[9][10]
Recommended Starting Doses for Initial DRF Studies:
The following table provides suggested starting dose ranges for this compound based on typical preclinical models. These should be adjusted based on the specific strain, age, and health status of the animals.
| Animal Model | Route of Administration | Recommended Starting Dose Range | Primary Reference |
| Mouse (CD-1) | Intravenous (IV) | 0.5 - 5 mg/kg | [3] |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 1 - 10 mg/kg | General Toxicology |
| Rat (Sprague-Dawley) | Oral (PO) | 5 - 20 mg/kg | General Toxicology |
| Rat (Wistar) | Intravenous (IV) | 0.5 - 3 mg/kg | [3] |
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
If signs of toxicity are observed, immediate action is required. The following troubleshooting guide provides a logical workflow for addressing these issues.
Troubleshooting Workflow for In-Vivo Toxicity
Key Troubleshooting Steps:
-
Confirm Dosage: Immediately double-check all calculations and the concentration of the dosing solution.[6]
-
Evaluate Vehicle: Ensure the vehicle used to dissolve this compound is not causing the adverse effects by closely observing the vehicle-only control group.[6]
-
Dose Reduction: The most common cause of toxicity is a dose that is too high. A dose-reduction experiment should be initiated to determine if the adverse effects are dose-dependent.[6]
-
Monitor Closely: Record clinical signs, body weight, and food/water intake daily. A body weight loss of over 15-20% is often a humane endpoint.
-
Consult a Veterinarian: In all cases of unexpected animal morbidity, consult with the institutional veterinarian and animal care committee.
Experimental Protocols & Data
Protocol: Dose-Range Finding (DRF) Study
This protocol outlines a typical DRF study to determine the Maximum Tolerated Dose (MTD) of this compound.
1. Objective: To identify the MTD of this compound following a single administration in the selected animal model.
2. Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, 5% DMSO in corn oil)
-
Rodents (e.g., 6-8 week old C57BL/6 mice), 3-5 animals per sex per group.
-
Standard caging, food, and water.
-
Dosing equipment (e.g., gavage needles, syringes).
3. Methodology:
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Allocation: Randomly assign animals to a minimum of 4-5 dose groups, including a vehicle control group.
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[8]
-
Administration: Administer this compound via the intended experimental route (e.g., IV, IP, PO).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dose, and then daily for up to 14 days.[5]
-
Record body weights daily.
-
At the end of the study, perform a gross necropsy. For higher-tier studies, collect blood for clinical chemistry and tissues for histopathology.[6]
-
4. Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.
This compound Pharmacokinetic & Toxicity Data Summary
The following tables summarize key preclinical data for this compound. This data is essential for designing subsequent efficacy studies.[11]
Table 1: Pharmacokinetic (PK) Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Mouse | IV | 1 | 0.1 | 850 | 2.5 | 100 |
| Mouse | PO | 10 | 0.5 | 1200 | 2.8 | 65 |
| Rat | IV | 1 | 0.1 | 780 | 3.1 | 100 |
| Rat | PO | 10 | 1.0 | 950 | 3.5 | 55 |
Table 2: Acute Toxicity Profile of this compound
| Species | Route | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Adverse Effects at High Doses |
| Mouse | IV | ~75 | 40 | Piloerection, decreased motor activity, lethargy |
| Mouse | IP | >200 | 100 | Transient ataxia, mild piloerection |
| Rat | IV | ~60 | 30 | Labored breathing, lethargy |
| Rat | PO | >500 | 250 | Mild sedation, transient weight loss |
Dose Optimization Workflow
The diagram below outlines the overall workflow for moving from initial dose-finding studies to definitive efficacy experiments.
References
- 1. tak-242.com [tak-242.com]
- 2. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Small Molecule Cytotoxicity and Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cytotoxicity and off-target effects of small molecule inhibitors.
A Note on "MZ-242": Initial searches for a compound specifically named "this compound" did not yield specific public data. It is possible that this is a novel or internal compound designation. This guide will provide general protocols and troubleshooting applicable to any new chemical entity. For illustrative purposes, we will also provide detailed information on two well-characterized compounds with similar naming conventions: TAK-242 (a TLR4 inhibitor) and pp242 (an mTOR inhibitor). The principles and experimental approaches described can be adapted for your specific molecule of interest.
General Troubleshooting and FAQs for Novel Small Molecules
This section provides general guidance for assessing the cytotoxicity and off-target effects of any new small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound?
A1: The initial step is to perform a dose-response study using a standard cytotoxicity assay, such as the MTT, LDH release, or a fluorescence-based assay.[1][2] This will help determine the concentration range over which the compound affects cell viability and allow for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Q2: Which cell line should I use for my initial cytotoxicity screening?
A2: It is advisable to use multiple cell lines, including a cell line in which the intended target is expressed and functional, and a control cell line that does not express the target (if available). This can provide initial insights into on-target versus off-target cytotoxicity. Human intestinal epithelial cell lines (e.g., Caco-2, HT-29) and immune-responsive macrophage models (e.g., RAW 264.7) are commonly used for general cytotoxicity assessment.[1]
Q3: My cytotoxicity assay results are inconsistent. What are the common causes?
A3: Inconsistent results in cytotoxicity assays can stem from several factors, including:
-
Cell density: Both low and high cell densities can lead to inaccurate absorbance readings. It is crucial to determine the optimal cell count for your specific assay.[3]
-
Pipetting errors: Inaccurate or forceful pipetting can introduce variability. Ensure gentle handling of the cell suspension.[3]
-
Compound solubility and stability: Poor solubility can lead to inaccurate dosing. Ensure your compound is fully dissolved in the vehicle and is stable in your culture medium for the duration of the experiment.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and confound results.
Q4: How can I begin to investigate the off-target effects of my compound?
A4: Investigating off-target effects can be approached through computational and experimental methods. In silico methods, such as 2D chemical similarity analysis and machine learning models, can predict potential off-target interactions.[4][5] Experimental approaches include screening your compound against a panel of known off-targets (e.g., a kinase panel) or using proteomics-based methods like Kinobeads affinity purification followed by mass spectrometry to identify interacting proteins.[6]
General Experimental Workflow for Off-Target Identification
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
issues with MZ-242 solubility in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MZ-242 in aqueous buffers during their experiments. The following information is structured to address specific issues with practical solutions and detailed protocols.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound solubilized at a high concentration, but when this stock is diluted into an aqueous environment, the compound's solubility limit can be exceeded, leading to precipitation.[1][2] This can result in inaccurate and variable experimental results.[1]
Possible Solutions:
-
Optimize the Final DMSO Concentration:
-
Rationale: Increasing the percentage of DMSO in the final assay buffer can help maintain this compound solubility. However, high concentrations of DMSO can affect cell viability and enzyme activity.
-
Recommendation: Empirically determine the highest tolerable DMSO concentration for your specific assay that keeps this compound in solution. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in most biological assays.
-
-
Lower the Final Concentration of this compound:
-
Rationale: If the experimental design permits, lowering the final concentration of this compound might keep it below its solubility limit in the aqueous buffer.
-
Recommendation: Conduct a dose-response curve to determine the effective concentration range and assess if a lower, soluble concentration can be used.
-
-
Utilize Co-solvents:
-
Employ Solubilizing Excipients:
-
Adjust the Buffer pH:
-
Rationale: For ionizable compounds, the pH of the aqueous buffer can significantly influence solubility.[5][7] The chemical structure of this compound (C24H27N7O3S2) contains several nitrogen atoms, suggesting it may have basic properties.
-
Recommendation: Systematically vary the pH of your buffer (if your assay allows) to determine the optimal pH for this compound solubility. For a potentially basic compound, a slightly acidic pH might increase solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
This compound is a potent and selective inhibitor of Sirtuin 2 (Sirt2).[8] Its chemical formula is C24H27N7O3S2, with a molecular weight of 525.64 g/mol .[8][9] It is reported to be soluble in DMSO at a concentration of 10 mM.[10] Information on its aqueous solubility is limited.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.26 mg of this compound (assuming 100% purity) in 1 mL of high-purity DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: How can I determine the aqueous solubility of this compound in my specific buffer?
You can perform a simple kinetic solubility assay. This involves preparing a series of dilutions of your this compound DMSO stock in your aqueous buffer of interest. After a defined incubation period (e.g., 1-2 hours) at room temperature to allow for equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitate.[4] The concentration of this compound remaining in the supernatant can then be quantified, for example, by HPLC-UV or LC-MS. The highest concentration at which no precipitation is observed is the approximate kinetic solubility.
Q4: Can I heat the solution to dissolve this compound?
Gentle warming can sometimes aid in dissolving a compound. However, the thermal stability of this compound is not widely documented. Excessive heating could lead to degradation. If you choose to warm the solution, do so cautiously and for a minimal amount of time. It is crucial to allow the solution to return to the experimental temperature to check for precipitation before use.
Data Presentation: Solubilizing Agents
The following tables provide a summary of common solubilizing agents that can be tested to improve the aqueous solubility of this compound. The suggested concentrations are starting points and may need to be optimized for your specific experimental conditions.
Table 1: Co-solvents
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A non-volatile and less toxic co-solvent. |
Table 2: Surfactants
| Surfactant | Recommended Starting Concentration (w/v) | Notes |
| Tween® 80 | 0.01-0.1% | A non-ionic surfactant, often used in cell culture. |
| Pluronic® F-68 | 0.02-0.2% | A non-ionic co-polymer, known for low cell toxicity. |
Table 3: Cyclodextrins
| Cyclodextrin | Recommended Starting Concentration (mM) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes to enhance solubility. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10 mM | A modified cyclodextrin with improved solubility and safety profile. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, microcentrifuge tubes, vortex mixer, sonicator water bath (optional).
-
Procedure:
-
Weigh out an appropriate amount of this compound powder. For 1 mL of a 10 mM stock, you will need 5.26 mg.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, aqueous buffer of interest, 96-well plate or microcentrifuge tubes, centrifuge.
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions.
-
Include a buffer-only control with the same final DMSO concentration.
-
Incubate the dilutions at room temperature for 1-2 hours to allow the solution to equilibrate.
-
After incubation, visually inspect each dilution for any signs of precipitation or cloudiness.
-
Centrifuge the plate or tubes at a high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Carefully collect the supernatant from each well or tube without disturbing any potential pellet.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The highest concentration at which the measured supernatant concentration is equal to the nominal concentration is the approximate kinetic solubility of this compound in that buffer.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffer.
Caption: Diagram of micellar solubilization of this compound by surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medkoo.com [medkoo.com]
- 10. MZ242 |CAS: 1862238-01-4 Probechem Biochemicals [probechem.com]
improving the potency of MZ-242 in experiments
<
For Research Use Only
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MZ-242, a potent and selective inhibitor of the BRAF V600E kinase. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experiments and improve the potency and consistency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor that selectively targets the constitutively active BRAF V600E mutant kinase.[1] This mutation is a key driver in several cancers, as it leads to the hyperactivation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[2][3] By blocking the kinase activity of BRAF V600E, this compound inhibits downstream signaling, leading to decreased tumor cell growth.
Q2: How should I store and handle the this compound compound?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for up to three years.[4] For stock solutions, dissolve the compound in anhydrous DMSO to a concentration of 10 mM.[4][5] Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is less than 0.5% to prevent cellular toxicity.[4][5]
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in DMSO. However, it has low aqueous solubility, which can lead to precipitation when diluting the DMSO stock solution into aqueous buffers or cell culture media.[5] It is crucial to follow the recommended procedures for preparing working solutions to maintain the compound's solubility and potency.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low or Inconsistent Potency (High IC50 Value) in Cell-Based Assays
Q: My IC50 values for this compound are higher than expected or vary significantly between experiments. What could be the cause?
A: This is a common issue that can arise from several factors related to compound handling, assay conditions, or cellular responses.
-
Compound Precipitation: Due to its low aqueous solubility, this compound may be precipitating out of solution when added to your cell culture medium.[5][6]
-
Solution: Ensure the final DMSO concentration is kept low (<0.5%).[4][5] Prepare working solutions by performing serial dilutions in pre-warmed (37°C) medium and mix thoroughly by gentle vortexing immediately after dilution.[5] Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
-
Compound Degradation: The compound may be unstable in the aqueous environment of the cell culture medium over the course of a long incubation period.[7]
-
Solution: Prepare fresh working solutions for each experiment. For longer-term experiments (e.g., > 48 hours), consider replenishing the medium with freshly prepared this compound solution.
-
-
Suboptimal Assay Conditions: The cell density, incubation time, and assay endpoint can all influence the apparent potency of the inhibitor.[8]
-
Cell Line-Specific Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to BRAF inhibitors.[10] This can include mutations in downstream pathway components (e.g., MEK) or activation of bypass signaling pathways (e.g., PI3K/AKT).[10][11]
-
Solution: Confirm the BRAF V600E mutation status of your cell line. If you suspect resistance, you can perform a western blot to analyze the phosphorylation status of downstream effectors like MEK and ERK after treatment.
-
Issue 2: Signs of Poor Solubility (Precipitation or Cloudiness)
Q: I see a precipitate forming when I dilute my this compound stock solution into the cell culture medium. How can I improve its solubility?
A: This indicates that the solubility limit of this compound has been exceeded in the aqueous medium.
-
Optimize Dilution Technique:
-
Solution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in pure DMSO before the final dilution into the pre-warmed cell culture medium.[5]
-
-
Use of Solubilizing Agents:
-
Solution: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer can help maintain solubility.[12] However, this is generally not recommended for cell-based assays as it can affect cell membrane integrity.[12]
-
-
Consider Formulation:
Issue 3: Potential Off-Target Effects Observed
Q: I'm observing unexpected cellular phenotypes or toxicity at concentrations where I expect this compound to be specific. How can I investigate if these are off-target effects?
A: Off-target effects can occur, especially at higher concentrations, due to the structural similarity of ATP-binding pockets across the human kinome.[14]
-
Perform a Dose-Response Analysis:
-
Use Orthogonal Approaches:
-
Profile Against a Kinase Panel:
-
Solution: If off-target effects are a significant concern, consider having this compound profiled against a commercial kinase panel to identify other potential kinase targets.[14]
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to serve as a benchmark for your experiments.
Table 1: In Vitro Potency of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) at 72h |
| A375 | Malignant Melanoma | 8.5 |
| SK-MEL-28 | Malignant Melanoma | 12.3 |
| HT-29 | Colorectal Carcinoma | 25.1 |
| BCPAP | Papillary Thyroid Carcinoma | 15.7 |
Table 2: Solubility of this compound in Common Solvents and Buffers
| Solvent / Buffer | Solubility |
| DMSO | > 50 mg/mL |
| Ethanol | < 0.1 mg/mL |
| Water | Insoluble |
| PBS (pH 7.4) | < 1 µg/mL |
| Cell Culture Medium + 10% FBS | Precipitates at > 10 µM |
Experimental Protocols
Protocol: Determination of IC50 of this compound using a Cell Viability Assay (MTT)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cells.[9][16]
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and blank wells (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from the wells and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).[9]
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[17]
-
Visualizations
Caption: The MAPK/ERK signaling pathway is constitutively activated by the BRAF V600E mutation.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BRAFV600E negatively regulates the AKT pathway in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. clyte.tech [clyte.tech]
Technical Support Center: Troubleshooting High Background in MZ-242 Assays
Welcome to the technical support center for MZ-242 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, with a specific focus on high background signals that can compromise assay performance and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound assay?
High background in an this compound assay refers to elevated signal levels in negative control or blank wells, which should ideally have little to no signal. This increased "noise" can mask the specific signal from the target analyte, leading to a reduced signal-to-noise ratio and potentially inaccurate results.[1][2][3]
Q2: What are the most common causes of high background?
The primary causes of high background in assays like the this compound are often related to several key factors:
-
Reagent Contamination: Contamination of buffers, substrates, or samples with the target analyte or other interfering substances.[4][5][6]
-
Suboptimal Reagent Concentration: Using concentrations of detection reagents (e.g., antibodies, enzymes) that are too high can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing steps can leave unbound reagents in the wells, contributing to a higher background signal.[5][7]
-
Plate Issues: The type of microplate used can significantly impact background. For luminescence assays, white opaque plates are recommended to maximize signal and reduce crosstalk, while black plates are better for fluorescence to minimize background.[2][8][9] Autofluorescence from plates can also be an issue.[9][10]
-
Incorrect Incubation Times and Temperatures: Deviating from the recommended incubation parameters can increase non-specific interactions.[4]
-
Sample Matrix Effects: Components in the sample itself may interfere with the assay chemistry, causing a high background.[3]
Q3: How can I systematically identify the source of high background?
To pinpoint the source of high background, a systematic approach involving a series of control experiments is recommended. This can help you isolate the problematic component or step in your protocol. A diagnostic experimental workflow is detailed in the troubleshooting guide below.
Troubleshooting Guide: High Background
This guide provides a step-by-step approach to identifying and resolving the root cause of high background in your this compound assays.
Step 1: Initial Assessment and Simple Checks
Before making significant changes to your protocol, perform these initial checks:
-
Reagent Preparation: Ensure all reagents are prepared fresh and with high-purity water and components.[5][6]
-
Pipetting Accuracy: Verify the accuracy of your pipettes to avoid errors in reagent and sample volumes.[1][10]
-
Plate Selection: Confirm you are using the recommended type of microplate for your assay's detection method (e.g., luminescence, fluorescence).[2][8][9] For luminescence, white opaque plates are generally best.[2][8]
-
Reagent Storage: Check that all assay components have been stored at the correct temperatures and have not expired.[4]
Step 2: Systematic Investigation of Assay Components and Steps
If the initial checks do not resolve the issue, proceed with the following troubleshooting experiments. The table below outlines potential causes, suggested solutions, and the expected outcome.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reagent Contamination | Prepare all buffers and reagent solutions fresh using new stock bottles of reagents and high-purity water.[5][6] | A significant reduction in background signal in negative control wells. |
| Suboptimal Detection Reagent Concentration | Perform a titration of the detection reagent (e.g., secondary antibody, enzyme conjugate). Test a range of dilutions (e.g., 1:5,000, 1:10,000, 1:20,000). | Identification of an optimal concentration that provides a good signal-to-noise ratio without elevating the background. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer used. Ensure complete aspiration of the wash buffer after each step.[5][7] | Lower background due to more effective removal of unbound reagents. |
| Insufficient Blocking | Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the blocking incubation time. | Reduced non-specific binding of assay reagents to the microplate surface, resulting in a lower background. |
| Plate Autofluorescence/Autoluminescence | If using fluorescent or luminescent detection, "dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[8] Consider testing a different brand or lot of microplates.[2] | A decrease in background signal originating from the plate itself. |
| Sample Matrix Interference | Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.[6] | A decrease in background that is sample-dependent. |
| Cross-reactivity of Reagents | Run a control with no primary antibody (if applicable) to see if the secondary antibody is binding non-specifically.[3] | If the background is high in the absence of the primary antibody, the secondary antibody is likely the source of the issue. |
| Incorrect Incubation Conditions | Strictly adhere to the recommended incubation times and temperatures in the protocol.[4] | A reduction in background caused by non-specific interactions that are favored by incorrect incubation parameters. |
Experimental Protocols
Protocol 1: Detection Reagent Titration
-
Prepare a series of dilutions of your detection reagent in the appropriate assay buffer. A good starting point is to test your current concentration, a two-fold higher concentration, and two-fold and four-fold lower concentrations.
-
Set up a microplate with wells for your negative control (no analyte) and a mid-range positive control.
-
Add the different dilutions of the detection reagent to replicate wells for both the negative and positive controls.
-
Proceed with the standard this compound assay protocol from this step onwards.
-
Analyze the signal-to-noise ratio for each dilution. The optimal dilution will be the one that provides a robust signal for the positive control with the lowest possible signal for the negative control.
Protocol 2: Wash Step Optimization
-
Prepare your assay plate as per the standard protocol up to the first washing step.
-
Divide the plate into sections to test different washing conditions:
-
Section 1: Standard number of washes (e.g., 3 washes).
-
Section 2: Increased number of washes (e.g., 5 washes).
-
Section 3: Increased wash volume per well (e.g., 300 µL instead of 200 µL).
-
Section 4: Increased soaking time for the wash buffer (e.g., 30 seconds per wash).
-
-
Complete the remainder of the assay protocol.
-
Compare the background signals across the different washing conditions.
Visualizing Workflows and Pathways
To aid in your troubleshooting efforts, the following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway that could be measured by an assay like the this compound.
Caption: A decision tree for troubleshooting high background in this compound assays.
Caption: A hypothetical signaling cascade leading to the production of the this compound analyte.
References
- 1. goldbio.com [goldbio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Ensuring the Stability of MZ-242 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MZ-242, a potent and selective Sirt2 inhibitor, during long-term experiments. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the chemical structure of this compound, which contains a thioether and a thiazole ring, the primary degradation pathways are likely oxidation and hydrolysis. The thioether moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The thiazole ring, while relatively stable, can be susceptible to degradation under harsh acidic or basic conditions.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is the first and most critical step in preventing degradation. The following storage conditions are recommended:
-
Solid Form: For long-term storage (months to years), store this compound as a solid powder at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
In Solution (DMSO): For long-term storage (up to 6 months), prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) and store at -80°C. For short-term storage (up to 2 weeks), aliquots can be stored at 4°C.[2]
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. The presence of water can facilitate hydrolysis of the molecule. If experimental conditions require the use of aqueous buffers, fresh solutions should be prepared from a DMSO stock immediately before use.
Q4: Are there any specific components in cell culture media I should be concerned about?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term experiment. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid this compound and stock solutions. Ensure they align with the recommended guidelines.2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.3. Minimize the exposure of this compound containing solutions to light and ambient air. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to degradation during the experiment. | 1. Ensure consistent timing between the preparation of the final working solution and its addition to the experimental system.2. If the experiment spans several days, consider replenishing the this compound containing media at regular intervals. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a sample of the degraded this compound solution using a high-resolution mass spectrometer to identify potential degradation products.2. Based on the identified products, infer the degradation pathway (e.g., oxidation of the thioether to a sulfoxide or sulfone). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Experimental Conditions (Example: Cell Culture)
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest
-
Incubator at 37°C, 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC analysis
-
UV detector
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.
-
Immediately take a time-zero sample (t=0) and store it at -80°C until analysis.
-
Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours). Store all samples at -80°C.
-
At the end of the experiment, thaw all samples and analyze them by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound via oxidation of the thioether and hydrolysis.
Experimental Workflow for this compound Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for this compound Instability
Caption: A decision tree to troubleshoot potential this compound instability issues.
References
Technical Support Center: MZ-242 and Sirtuin Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of MZ-242, a known Sirt2 inhibitor, on SIRT1 and SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. Its primary target is SIRT2, and it is often used as a chemical probe to investigate the biological functions of this enzyme.
Q2: Does this compound have off-target effects on SIRT1 or SIRT3?
Based on available data, this compound is highly selective for SIRT2 and does not exhibit significant inhibitory activity against SIRT1 or SIRT3 at concentrations typically used in research.
Q3: What is the reported selectivity of this compound for SIRT2 over SIRT1 and SIRT3?
Quantitative analysis has shown that this compound has a half-maximal inhibitory concentration (IC50) for SIRT2 in the nanomolar range, while the IC50 values for SIRT1 and SIRT3 are significantly higher, generally reported as greater than 100 µM. This indicates a high degree of selectivity for SIRT2.
Troubleshooting Guide
Issue: Unexpected experimental results that could suggest off-target effects of this compound.
If you observe unexpected phenotypes or data in your experiments that might suggest off-target effects on SIRT1 or SIRT3, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity:
-
Ensure the this compound used is of high purity and has been correctly identified. Impurities or degradation products could potentially have off-target activities.
-
Recommendation: Use a freshly prepared solution of this compound from a reputable supplier.
-
-
Titrate this compound Concentration:
-
High concentrations of any compound can lead to off-target effects.
-
Recommendation: Perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits SIRT2 in your experimental system without causing secondary effects.
-
-
Use Orthogonal Controls:
-
Employ structurally different SIRT2 inhibitors to confirm that the observed phenotype is specific to SIRT2 inhibition and not an artifact of the this compound chemical scaffold.
-
Utilize genetic knockdown or knockout of SIRT2 as a complementary approach to validate the pharmacological findings.
-
-
Directly Assay SIRT1 and SIRT3 Activity:
-
If you suspect off-target inhibition, directly measure the activity of SIRT1 and SIRT3 in your experimental system in the presence of this compound.
-
Recommendation: Use a commercially available SIRT1 or SIRT3 activity assay kit.
-
Quantitative Data Summary
The selectivity of this compound is summarized in the table below. Data is compiled from publicly available information.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 |
| This compound | SIRT2 | Value in nM range (specific value may vary by study) | >1000-fold | >1000-fold |
| SIRT1 | >100 | - | - | |
| SIRT3 | >100 | - | - |
Experimental Protocols
Determination of Sirtuin Inhibition using a Fluorometric Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound like this compound against SIRT1 and SIRT3. The specific details are based on the methodologies described in the primary literature for sirtuin inhibitor characterization.
Materials:
-
Recombinant human SIRT1 or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a solution of the sirtuin enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate and NAD+ in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (this compound) at various concentrations
-
SIRT1 or SIRT3 enzyme
-
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate/NAD+ mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development:
-
Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways of SIRT1 and SIRT3. Understanding these pathways can help in designing experiments to investigate potential off-target effects.
Technical Support Center: Reducing Variability in Experiments with MZ-242
Disclaimer: The compound MZ-242 is a hypothetical ERK1/2 inhibitor used for illustrative purposes within this technical support guide. The information provided is based on established knowledge of ERK signaling pathway inhibitors and is intended to offer general guidance.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to experiments involving the ERK1/2 inhibitor, this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question 1: I am observing high variability in p-ERK1/2 inhibition between replicate experiments using this compound. What are the potential causes and solutions?
High variability in p-ERK1/2 inhibition is a common issue that can be attributed to several factors, ranging from cell culture conditions to assay execution.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Cell Culture Inconsistency | Variations in cell density at the time of treatment, passage number, and media composition can significantly impact cellular responses to inhibitors.[1][2] | Standardize your cell culture protocol. Ensure consistent cell seeding density and use cells within a defined low passage number range.[3] Test new batches of media and serum for their effect on baseline ERK signaling. |
| Mycoplasma Contamination | Mycoplasma contamination is often undetected and can alter cellular signaling pathways, leading to inconsistent results.[3] | Regularly test your cell cultures for mycoplasma using a sensitive method like PCR.[3] |
| Inhibitor Preparation and Storage | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. | Prepare small, single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. |
| Inconsistent Treatment Conditions | Variations in incubation times and inhibitor concentrations can introduce significant variability. | Ensure precise and consistent incubation times for all experiments. Perform a careful dose-response analysis to identify the optimal concentration range.[4] |
| Western Blotting Technique | Suboptimal Western blotting procedures are a major source of variability in phosphorylation studies. | See the detailed "Protocol for Western Blot Analysis of p-ERK1/2 Inhibition" below. Key considerations include the use of fresh protease and phosphatase inhibitors, appropriate blocking buffers (e.g., 5% BSA in TBST), and optimized antibody concentrations.[5][6][7] |
Question 2: I am not observing the expected decrease in cell viability/proliferation with this compound treatment in my cancer cell line. What should I investigate?
Several factors could lead to a lack of the expected cytotoxic or anti-proliferative effects.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Target Engagement | Verify the inhibition of p-ERK1/2 in your specific cell line at the concentrations of this compound used. | A lack of p-ERK1/2 inhibition indicates a problem with the compound's activity, cell permeability, or the experimental setup, rather than the downstream biological response.[4] |
| 2. Assess Cell Line Dependency on ERK Signaling | Research the literature to confirm that the growth and survival of your chosen cell line are indeed dependent on the ERK signaling pathway. | Not all cancer cell lines are equally dependent on the MAPK/ERK pathway for proliferation and survival. |
| 3. Investigate Potential Resistance Mechanisms | Consider the possibility of intrinsic or acquired resistance to ERK inhibitors in your cell line. | This could be due to pathway redundancy or mutations in upstream or downstream components of the signaling cascade. |
| 4. Evaluate for Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects that may counteract the intended anti-proliferative response.[4][8] | Perform a dose-response experiment and compare the concentration at which you expect to see an effect with the IC50 for p-ERK1/2 inhibition.[4] |
| 5. Cell Line Authentication | Confirm the identity of your cell line. | Misidentified or cross-contaminated cell lines are a common problem in research and can lead to unexpected results.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[9] By blocking the activity of ERK1/2, this compound disrupts the MAPK/ERK signaling cascade, which is crucial for cell growth, proliferation, and survival.[9][10]
Q2: Why is detecting phosphorylated ERK (p-ERK) important when studying this compound's effects? A2: The phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues is a critical step for their activation.[5] Measuring the levels of p-ERK is a direct and standard method for assessing the activity of the MAPK/ERK pathway and, therefore, the efficacy of an ERK inhibitor like this compound.[5]
Q3: What are the best controls to include in my experiments with this compound? A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Positive Control: A known activator of the ERK pathway (e.g., EGF, TPA) to ensure the signaling pathway is responsive in your cells.[11]
-
Total ERK Control: When performing Western blots for p-ERK, you must also probe for total ERK to normalize the p-ERK signal and confirm that the observed changes are not due to variations in the total amount of ERK protein.[12]
Experimental Protocols
Protocol for Western Blot Analysis of p-ERK1/2 Inhibition by this compound
This protocol provides a standardized method for assessing the inhibition of ERK1/2 phosphorylation in cultured cells treated with this compound.
A. Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep the buffer on ice.[6][7]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add the ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
B. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using non-fat dry milk for blocking when detecting phosphoproteins.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
C. Stripping and Reprobing for Total ERK
-
Stripping: Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Washing and Re-blocking: Wash the membrane thoroughly and re-block with 5% BSA/TBST for 1 hour.
-
Reprobing: Incubate the membrane with a primary antibody against total ERK1/2 and repeat the detection steps as described above.
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for p-ERK1/2 Inhibition (nM) | IC50 for Cell Viability (nM) |
| A375 | Melanoma (BRAF V600E) | 15 | 50 |
| HCT116 | Colorectal (KRAS G13D) | 25 | 120 |
| PANC-1 | Pancreatic (KRAS G12D) | 40 | 250 |
| MCF-7 | Breast (Wild-type RAS/RAF) | > 1000 | > 5000 |
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on ERK1/2.
Caption: Experimental workflow for analyzing this compound's effect on p-ERK.
Caption: Troubleshooting logic for addressing high experimental variability.
References
- 1. cellgs.com [cellgs.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 12. youtube.com [youtube.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Compound Precipitation in Media
Disclaimer: No specific public information is available for a compound designated "MZ-242." This technical support center provides a general framework and troubleshooting guide for researchers and drug development professionals encountering precipitation of novel or experimental compounds in cell culture media. The principles and protocols outlined below are based on common causes of precipitation in laboratory settings.
Troubleshooting Guide: Compound Precipitation
This guide is designed to help you identify and resolve issues with compound precipitation in your experimental media.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Did the precipitate form immediately upon adding the compound to the media? | - Poor solubility of the compound in the media. - High final concentration of the compound. - Reaction with media components. | - Review the compound's solubility data. - Prepare a stock solution in a suitable solvent (e.g., DMSO, ethanol) before diluting in media. - Perform a concentration titration to determine the solubility limit in your media. - Test different media formulations. |
| 2. Did the precipitate appear after a period of incubation? | - Compound instability over time at incubation temperature. - pH shift in the media during cell growth. - Evaporation of media leading to increased compound concentration. | - Assess the compound's stability at 37°C. - Monitor the pH of your culture media over the incubation period. - Ensure proper humidification of your incubator to minimize evaporation. |
| 3. Is the precipitation observed only in the presence of cells? | - Cellular metabolism altering the compound's structure and solubility. - Interaction with secreted cellular products. | - Analyze the chemical structure of the precipitate to see if it differs from the parent compound. - Test the compound's stability in conditioned media (media in which cells have been previously grown). |
| 4. Did you recently change your media preparation or storage protocol? | - Changes in temperature during storage or preparation. - Exposure to light. | - Review your standard operating procedures for media preparation. - Store compound stock solutions and media at the recommended temperatures and protect from light if the compound is light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of compound precipitation in cell culture media?
A1: Precipitation in cell culture media is often due to a variety of factors. These can include the physicochemical properties of the compound itself, such as low solubility in aqueous solutions. Other common causes are shifts in temperature, as some compounds are less soluble at lower or higher temperatures, and pH instability of the media.[1] Interactions between the compound and other media components, like salts and proteins, can also lead to the formation of insoluble complexes.[1][2]
Q2: How can I increase the solubility of my compound in the media?
A2: To increase the solubility of a compound, you can first try to prepare a high-concentration stock solution in a biocompatible organic solvent, such as DMSO or ethanol, and then dilute it to the final concentration in the media. It is also possible to adjust the pH of the media, as the solubility of many compounds is pH-dependent. In some cases, the use of solubilizing agents or different media formulations may be necessary.
Q3: Can the order of component addition during media preparation affect compound solubility?
A3: Yes, the order in which components are added to create a solution can be critical. For instance, adding a compound to a solution that already contains high concentrations of salts can sometimes lead to precipitation.[1][2] It is advisable to add the compound to the basal media first and then supplement with other components like serum, if possible.
Q4: How can I determine if the precipitate is my compound or something else from the media?
A4: To determine the nature of the precipitate, you can collect it by centrifugation and analyze it using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Fourier-Transform Infrared Spectroscopy (FTIR). These methods can help identify the chemical composition of the precipitate and confirm if it is your compound of interest.
Q5: What is a recommended experimental protocol for testing the solubility of a new compound in media?
A5: A systematic approach is best for testing the solubility of a new compound. The following protocol provides a general guideline that can be adapted to your specific needs.
Experimental Protocol: Compound Solubility Assessment in Media
Objective: To determine the maximum soluble concentration of a compound in a specific cell culture medium.
Materials:
-
Compound of interest
-
Appropriate solvent for the compound (e.g., DMSO, ethanol)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator at 37°C with 5% CO2
-
Microscope
Methodology:
-
Prepare a high-concentration stock solution: Dissolve the compound in a suitable solvent to create a concentrated stock solution (e.g., 10 mM, 100 mM).
-
Serial Dilutions: Prepare a series of dilutions of your compound in the cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is expected to be above the solubility limit.
-
Incubation: Incubate the dilutions at 37°C for a period that is relevant to your planned experiments (e.g., 2, 24, 48 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. Use a microscope to get a more detailed view.
-
Quantitative Analysis (Optional): To get a more precise measurement of solubility, the supernatant of each dilution can be analyzed by HPLC or a similar quantitative method to determine the concentration of the dissolved compound.
-
Data Recording: Record your observations in a structured table to easily compare the different concentrations and time points.
Data Presentation: Solubility Assessment Table
| Concentration (µM) | Solvent Control | Time Point 1 (e.g., 2h) | Time Point 2 (e.g., 24h) | Time Point 3 (e.g., 48h) | Notes |
| 100 | No Precipitate | Precipitate Observed | Precipitate Observed | Precipitate Observed | Heavy precipitation |
| 50 | No Precipitate | No Precipitate | Precipitate Observed | Precipitate Observed | Light precipitation after 24h |
| 25 | No Precipitate | No Precipitate | No Precipitate | No Precipitate | Clear solution |
| 12.5 | No Precipitate | No Precipitate | No Precipitate | No Precipitate | Clear solution |
| 6.25 | No Precipitate | No Precipitate | No Precipitate | No Precipitate | Clear solution |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting compound precipitation in media.
Caption: Troubleshooting workflow for compound precipitation in media.
As no information on the signaling pathway of "this compound" is available, a corresponding diagram could not be created.
References
Validation & Comparative
A Head-to-Head Showdown: Comparing the Sirt2 Inhibitors MZ-242 and AGK2
For researchers, scientists, and drug development professionals navigating the landscape of Sirtuin 2 (Sirt2) inhibition, the choice of a chemical probe is critical. This guide provides an objective, data-driven comparison of two prominent Sirt2 inhibitors: MZ-242 and AGK2. We delve into their potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to inform your research decisions.
Sirtuin 2 (Sirt2), a member of the NAD+-dependent protein deacetylase family, has emerged as a key regulator in a multitude of cellular processes, including cell cycle progression, microtubule dynamics, and metabolic control. Its association with various pathologies, from neurodegenerative diseases to cancer, has made it an attractive target for therapeutic intervention. Both this compound and AGK2 have been developed as selective inhibitors of Sirt2, enabling the interrogation of its biological functions.
Performance at a Glance: this compound vs. AGK2
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and AGK2 based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, variations in reported values may exist.
| Feature | This compound | AGK2 |
| Sirt2 IC50 | 0.118 µM[1] | 3.5 µM[2] |
| Sirt1 IC50 | > 100 µM[1] | 30 µM[2] |
| Sirt3 IC50 | > 100 µM[1] | 91 µM[2] |
| Selectivity (Sirt2 vs. Sirt1) | > 847-fold | ~8.6-fold |
| Selectivity (Sirt2 vs. Sirt3) | > 847-fold | ~26-fold |
| Mechanism of Action | Competitive inhibitor[3] | Competitive inhibitor[3] |
| Cellular Permeability | Yes[4][5] | Yes[6] |
In-Depth Analysis
Potency: Based on the reported half-maximal inhibitory concentration (IC50) values, this compound demonstrates significantly higher potency against Sirt2 in biochemical assays compared to AGK2.[1][2] With an IC50 in the nanomolar range, this compound is a more potent inhibitor of Sirt2's deacetylase activity in vitro.
Selectivity: Both inhibitors exhibit selectivity for Sirt2 over other sirtuin isoforms, particularly the closely related Sirt1 and Sirt3. However, this compound displays a markedly superior selectivity profile, with no significant inhibition of Sirt1 and Sirt3 at concentrations up to 100 µM.[1] AGK2, while selective for Sirt2, does show some off-target inhibition of Sirt1 and Sirt3 at higher micromolar concentrations.[2]
Cellular Activity: Both this compound and AGK2 are cell-permeable and have been shown to effectively inhibit Sirt2 within a cellular context, leading to the hyperacetylation of Sirt2 substrates, most notably α-tubulin.[4][7] Studies have utilized both compounds to probe the functional consequences of Sirt2 inhibition in various cell lines. For instance, a 2017 study demonstrated that both this compound and a proteolysis-targeting chimera derived from it could provoke microtubule hyperacetylation in HeLa cells.[4][5] Similarly, AGK2 has been widely used to investigate the role of Sirt2 in cellular processes such as cell migration and proliferation.[7]
The choice between this compound and AGK2 may depend on the specific experimental context. For studies requiring very high potency and selectivity to minimize potential off-target effects, this compound appears to be the superior choice. AGK2, being one of the earlier and more extensively characterized Sirt2 inhibitors, has a broader literature base and has been validated in a wider range of biological systems.
Visualizing the Science
To better understand the experimental context and biological pathways discussed, the following diagrams have been generated.
References
- 1. MZ242 |CAS: 1862238-01-4 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Modulation Of Microtubule Acetylation By The Interplay Of TPPP/p25, SIRT2 And New Anticancer Agents With Anti-SIRT2 Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation Of Microtubule Acetylation By The Interplay Of TPPP/p25, SIRT2 And New Anticancer Agents With Anti-SIRT2 Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effect of MZ-242 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Sirtuin 2 (SIRT2) inhibitor, MZ-242, with other known SIRT2 inhibitors. It details the use of small interfering RNA (siRNA) as a gold-standard method for validating the on-target effects of these compounds and provides the necessary experimental protocols for researchers to replicate these findings.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including the regulation of microtubule dynamics, cell cycle progression, and genomic integrity. Its involvement in the deacetylation of non-histone proteins, such as α-tubulin, makes it a compelling target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.
This compound is a novel, potent, and highly selective inhibitor of SIRT2. Validating that the biological effects of this compound are a direct consequence of its interaction with SIRT2 is critical for its development as a therapeutic agent. The use of siRNA to knockdown SIRT2 expression provides a robust method to mimic the pharmacological inhibition by this compound, thereby confirming its on-target activity.
Comparative Analysis of SIRT2 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized SIRT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target(s) | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| This compound | SIRT2 | 0.118 | >100 | >100 | [1][2] |
| AGK2 | SIRT2 | ~3.5 - 5.8 | >50 | - | [3] |
| SirReal2 | SIRT2 | ~0.14 - 0.23 | >100 | >100 | [3][4] |
| Tenovin-6 | SIRT1, SIRT2 | ~9.0 | ~10 | - | [3] |
| TM (Thiomyristoyl) | SIRT2 | ~0.028 - 0.038 | ~98 | >200 | [3][5] |
Note: IC50 values can vary depending on the assay conditions.
On-Target Validation using siRNA
The principle behind using siRNA for on-target validation is straightforward: if a small molecule inhibitor truly exerts its effect through a specific target, then reducing the expression of that target using siRNA should produce a similar biological outcome. For SIRT2 inhibitors, a key downstream marker of activity is the acetylation level of its substrate, α-tubulin. Inhibition or knockdown of SIRT2 leads to an increase in acetylated α-tublin.
Experimental Workflow for siRNA Validation
References
- 1. MZ242 |CAS: 1862238-01-4 Probechem Biochemicals [probechem.com]
- 2. This compound | 1862238-01-4 | Sirtuin | MOLNOVA [molnova.com]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Sirtuin 2 (SIRT2) Inhibition in Genetic Models: A Comparative Guide
A Note on MZ-242: While the potent and selective SIRT2 inhibitor this compound has been identified, publicly available data on its cross-validation with genetic models is currently limited. This guide, therefore, provides a comparative framework for the cross-validation of SIRT2 inhibitors as a class of therapeutic compounds, drawing upon experimental data from other well-characterized inhibitors in relevant genetic models of cancer and neurodegenerative diseases. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing and evaluating studies for novel SIRT2 inhibitors like this compound.
Introduction to SIRT2 and its Role in Disease
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and the deacetylation of both histone and non-histone proteins.[3][4] Due to its involvement in key cellular pathways, SIRT2 has emerged as a therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[5][6][7]
The role of SIRT2 in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic functions depending on the cellular context.[3] Inhibition of SIRT2 has been shown to suppress the proliferation of various cancer cell lines.[8] In neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's, inhibition of SIRT2 has demonstrated neuroprotective effects in several preclinical models.[9][10][11]
This guide provides a comparative overview of the experimental data and methodologies used to cross-validate the effects of SIRT2 inhibitors with genetic models of cancer and neurodegeneration.
Comparative Efficacy of SIRT2 Inhibitors in Preclinical Genetic Models
The following tables summarize the quantitative data from studies utilizing different SIRT2 inhibitors in various genetic disease models.
Table 1: Efficacy of SIRT2 Inhibitors in Neurodegenerative Disease Models
| Compound | Genetic Model | Disease Phenotype | Key Findings | Reference |
| AK-7 | R6/2 and zQ175 mouse models of Huntington's Disease | Motor dysfunction, brain atrophy, mutant huntingtin aggregation | Improved motor function, extended survival, reduced brain atrophy, and decreased aggregation of mutant huntingtin. | [12] |
| AGK2 | APP/PS1 mouse model of Alzheimer's Disease | Cognitive dysfunction, amyloid pathology, neuroinflammation | Improved cognitive function and long-term potentiation, reduced amyloid pathology and neuroinflammation. | [6] |
| Compound 33i | APP/PS1 mouse model of Alzheimer's Disease | Cognitive dysfunction, amyloid pathology, neuroinflammation | Improved cognitive function and long-term potentiation, reduced amyloid pathology and neuroinflammation. | [6] |
| Genetic Inhibition (siRNA) | Striatal neuronal model of Huntington's Disease | Gene expression changes, sterol biosynthesis | Down-regulation of genes involved in sterol biosynthesis. | [10] |
Table 2: Efficacy of SIRT2 Inhibitors in Cancer Models
| Compound | Genetic Model | Cancer Type | Key Findings | Reference |
| AGK2 | Colorectal cancer (CRC) mouse models and patient-derived organoids | Colorectal Cancer | Enhanced infiltration and cytotoxicity of CD8+ T cells, leading to tumor regression. | [13] |
| TM (Thiomyristoyl lysine) | Breast cancer xenograft and genetically engineered mouse models | Breast Cancer | Repressed the growth of breast cancer cells. | [5] |
| Cambinol | Burkitt lymphoma mouse xenograft model | B-Cell Lymphoma | Showed a marked anti-proliferative effect. | [7] |
| Genetic Knockdown | Colorectal cancer (CRC) mouse models | Colorectal Cancer | Enhanced infiltration and cytotoxicity of CD8+ T cells, leading to tumor regression. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies.
In Vivo Efficacy in Mouse Models of Neurodegeneration
-
Animal Models: Studies utilized transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases, such as the R6/2 and zQ175 models for Huntington's disease and the APP/PS1 model for Alzheimer's disease.[6][12]
-
Compound Administration: SIRT2 inhibitors were administered to the animals, often through intraperitoneal injections or oral gavage, over a specified treatment period.
-
Behavioral Analysis: Motor function and cognitive performance were assessed using standardized behavioral tests. For instance, motor function in Huntington's disease models was evaluated using rotarod tests.[12] Cognitive function in Alzheimer's models was assessed through tests like the Morris water maze.[6]
-
Histopathological Analysis: Post-mortem brain tissue was analyzed to quantify disease-related pathologies. This included immunohistochemical staining for protein aggregates (e.g., mutant huntingtin, amyloid-beta) and markers of neuroinflammation.[6][12]
In Vivo Efficacy in Mouse Models of Cancer
-
Animal Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models that spontaneously develop tumors are commonly used.[5][7][13]
-
Compound Administration: Similar to neurodegeneration studies, SIRT2 inhibitors were administered systemically.
-
Tumor Growth Measurement: Tumor volume was monitored regularly throughout the treatment period using calipers.
-
Immunohistochemistry and Flow Cytometry: At the end of the study, tumors were excised and analyzed for various markers, including immune cell infiltration (e.g., CD8+ T cells) and expression of immune checkpoint molecules.[13]
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is essential for validating the effects of SIRT2 inhibitors. The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: SIRT2 inhibition in neurodegeneration.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuins and Neurodegeneration [jneurology.com]
- 10. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuins in Alzheimer’s Disease: SIRT2-Related GenoPhenotypes and Implications for PharmacoEpiGenetics [mdpi.com]
- 12. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting SIRT2 induces MLH1 deficiency and boosts antitumor immunity in preclinical colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sirt2 Inhibitors: MZ-242 vs. SirReal2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective Sirtuin 2 (Sirt2) inhibitors, MZ-242 and SirReal2. The information presented is intended to assist researchers in making informed decisions for their studies in areas such as neurodegenerative diseases, oncology, and metabolic disorders.
Introduction to Sirt2 and its Inhibitors
Sirtuin 2 (Sirt2) is a member of the NAD+-dependent class III histone deacetylase family. Primarily localized in the cytoplasm, Sirt2 plays a crucial role in various cellular processes, including the regulation of microtubule dynamics, cell cycle progression, and metabolic homeostasis. Its dysregulation has been implicated in the pathophysiology of several diseases, making it a compelling therapeutic target. This compound and SirReal2 have emerged as valuable chemical tools for investigating the biological functions of Sirt2 and for potential therapeutic development.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and SirReal2 based on available in vitro studies.
| Parameter | This compound | SirReal2 | Reference |
| Target | Sirtuin 2 (Sirt2) | Sirtuin 2 (Sirt2) | [1] |
| IC50 (Sirt2) | 118 nM | 140 nM - 230 nM | [1][2] |
| Selectivity | High selectivity over Sirt1 and Sirt3 (IC50 > 100 µM) | >1000-fold selectivity over Sirt1 and Sirt3 | [1] |
| Cellular Effect | Not explicitly detailed in provided search results | Induces tubulin hyperacetylation and destabilization of BubR1 | [2] |
Mechanism of Action
Both this compound and SirReal2 are potent and selective inhibitors of Sirt2's deacetylase activity. SirReal2 has been shown to induce a conformational change in the Sirt2 active site, which contributes to its high selectivity. By inhibiting Sirt2, these compounds lead to the hyperacetylation of Sirt2 substrates. A primary and well-characterized substrate of Sirt2 is α-tubulin. Increased acetylation of α-tubulin is associated with stabilized microtubules and can impact cellular processes such as cell division and intracellular transport.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Sirt2 inhibitors are provided below.
In Vitro Sirt2 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Sirt2.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (Sirt2 co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, SirReal2) dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the Sirt2 enzyme.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Add the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Western Blot for Tubulin Acetylation
This protocol is used to assess the cellular activity of Sirt2 inhibitors by measuring the level of acetylated α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Test compounds (this compound, SirReal2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control to normalize the data.[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.
Materials:
-
Cell line of interest
-
Test compounds (this compound, SirReal2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5][6][7][8]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.[5][6][7][8]
Visualizations
Sirt2 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Sirt2 in deacetylating key cellular proteins and how inhibitors like this compound and SirReal2 block this activity.
Caption: Sirt2 deacetylates substrates like α-tubulin, p53, and FOXO1.
Experimental Workflow for Inhibitor Comparison
This diagram outlines the typical workflow for a comparative analysis of Sirt2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
independent validation of MZ-242's IC50 value
An Independent Validation of MZ-242's IC50 Value and Comparative Analysis with Alternative Sirt2 Inhibitors
This guide provides a comprehensive comparison of the Sirtuin 2 (Sirt2) inhibitor, this compound, with other commercially available Sirt2 inhibitors. The inhibitory activity is presented through a comparative analysis of their half-maximal inhibitory concentration (IC50) values. Detailed experimental protocols for determining these values are also included to ensure reproducibility and facilitate independent validation.
Comparative IC50 Values of Sirt2 Inhibitors
The following table summarizes the IC50 values of this compound and other known Sirt2 inhibitors. This compound is a potent and selective Sirt2 inhibitor with an IC50 of 0.118 µM.[1] It exhibits high selectivity for Sirt2 over other sirtuin isoforms, Sirt1 and Sirt3.[1]
| Inhibitor | Target | IC50 (µM) | Selectivity |
| This compound | Sirt2 | 0.118 [1] | No inhibitory activity against Sirt1 and Sirt3 (IC50 > 100 µM) [1] |
| SirReal2 | Sirt2 | 0.140[2][3][4] | Highly selective over Sirt1, Sirt3, Sirt4, Sirt5, and Sirt6[4] |
| AGK2 | Sirt2 | 3.5[2][4] | >14-fold selective for Sirt2 over Sirt1/3[4] |
| Tenovin-6 | Sirt2 | ~9 | Also inhibits Sirt1 with a similar IC50[5] |
| TM (Thiomyristoyl) | Sirt2 | 0.038 (deacetylation), 0.049 (demyristoylation)[5] | >650-fold more selective for Sirt2 than Sirt1; no inhibition of Sirt3 or Sirt6[5] |
| SR86 | Sirt2 | 1.3[6] | No activity against Sirt1 and Sirt3[6] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for Sirt2 inhibitors is crucial for assessing their potency. Below are detailed methodologies for conducting in vitro Sirt2 inhibition assays.
In Vitro Sirtuin Inhibition Assay (Fluorescence-based)
This protocol is adapted from a common method for measuring sirtuin activity.
Materials:
-
Human recombinant Sirt2 enzyme
-
Fluorogenic substrate (e.g., Z-Lys(Acetyl)-AMC, also known as ZMAL)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Inhibitors (this compound and others) dissolved in DMSO
-
Developer solution (e.g., Trypsin in developer buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Sirt2 enzyme, substrate, NAD+, and inhibitors at the desired concentrations in the assay buffer.
-
Inhibitor Dilution: Create a serial dilution of the inhibitors in DMSO.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add the Sirt2 enzyme to each well (except for the negative control). c. Add the serially diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Add NAD+ to all wells to initiate the reaction. e. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the reaction and develop the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: a. Subtract the background fluorescence (negative control) from all readings. b. Normalize the data to the positive control (100% activity). c. Plot the percentage of Sirt2 activity against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a Sirt2 inhibitor.
Sirt2 Signaling Pathway
Sirt2 is a predominantly cytoplasmic deacetylase that plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates.[7] Its activity is implicated in the regulation of metabolism, cell cycle, and inflammation.
Caption: Simplified Sirt2 signaling pathway showing key substrates and cellular outcomes.
References
- 1. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Assessing PARP Inhibitor Specificity in Cellular Thermal Shift Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Poly(ADP-ribose) Polymerase (PARP) inhibitor performance in Cellular Thermal Shift Assays (CETSA), supported by experimental data and detailed methodologies. While specific data for a compound designated "MZ-242" was not found in available literature, this guide utilizes data from well-characterized PARP inhibitors to illustrate the assessment of target engagement and specificity.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the interaction between a drug and its target protein within the complex environment of a cell.[1][2] The principle is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.[3][4] This guide focuses on the application of CETSA to assess the specificity of PARP inhibitors, a critical class of drugs primarily used in cancer therapy.
Comparative Analysis of PARP Inhibitor Performance in CETSA
The efficacy of a PARP inhibitor is directly related to its ability to engage with its target, PARP1, within the cell. CETSA provides a quantitative measure of this engagement by determining the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization, known as the apparent EC50.
Below is a summary of CETSA data for three known PARP inhibitors, demonstrating their ability to stabilize PARP1 in MDA-MB-436 cells, a human breast cancer cell line.[5][6]
| Compound | Apparent EC50 (nM) in MDA-MB-436 cells | Reference |
| Olaparib | 10.7 | [5][7] |
| Rucaparib | 50.9 | [5][6] |
| NMS-P118 | 249.5 | [5][6] |
This data indicates that all three compounds engage with and stabilize PARP1 in a cellular context, with Olaparib demonstrating the highest apparent potency in this assay.[5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible CETSA results. Two primary CETSA formats are the melt curve and the isothermal dose-response (ITDR) curve.
CETSA Melt Curve Protocol [3]
-
Cell Culture: Culture cells (e.g., MDA-MB-436) to approximately 80-90% confluency.
-
Cell Treatment: Harvest cells and resuspend them in fresh culture medium at a density of 1-2 x 10^6 cells/mL. Treat the cells with a fixed concentration of the PARP inhibitor (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1 hour under cell culture conditions.[6][7]
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by 1 minute at 25°C, using a thermal cycler.[5][7] Include an unheated control sample.
-
Cell Lysis: Cool the samples to room temperature. Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a water bath).[5]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble, stabilized proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay and normalize all samples. Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate a melt curve.
CETSA Isothermal Dose-Response (ITDR) Protocol [3]
-
Cell Culture and Treatment: Culture and harvest cells as described above. Treat cells with a concentration gradient of the PARP inhibitor for 1 hour.
-
Heat Shock: Heat all samples at a single, optimized temperature (e.g., 49°C for MDA-MB-436 cells) for 3-5 minutes.[6] This temperature should be chosen from the melt curve experiment to be in the range where there is a significant difference in protein stability between treated and untreated samples.
-
Cell Lysis and Protein Analysis: Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol. Analyze the soluble fractions by Western blotting for PARP1.
-
Data Analysis: Plot the amount of soluble PARP1 against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the apparent EC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Simplified PARP1 Signaling Pathway in DNA Damage Response
PARP1 is a key enzyme in the DNA damage response (DDR).[8] It recognizes DNA breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process called PARylation.[9] This signaling event recruits other DNA repair proteins to the site of damage.[8][10]
Caption: The role of PARP1 in the DNA damage response and its inhibition.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of TAK-242: Efficacy and Selectivity in Modulating Toll-like Receptor 4 Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of TAK-242 (Resatorvid), a selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. This document compiles and presents experimental data on its efficacy and selectivity, offering a direct comparison with other agents where applicable, and includes detailed experimental protocols for key studies.
TAK-242 has been investigated for its therapeutic potential in various inflammatory conditions, including sepsis, rheumatoid arthritis, and insulin resistance. Its mechanism of action involves binding to the intracellular domain of TLR4, thereby disrupting its interaction with downstream adaptor proteins and inhibiting the inflammatory cascade.
Efficacy of TAK-242
The efficacy of TAK-242 has been evaluated in a range of preclinical and clinical settings. In vitro studies have demonstrated its potent inhibitory effect on the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated mouse macrophages, TAK-242 effectively suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] The IC50 values for cytokine production in macrophages have been reported to be in the range of 1.1–11 nM.[2]
In vivo studies have further substantiated these findings. In a mouse model of endotoxin shock, intravenous administration of TAK-242 dose-dependently inhibited LPS-induced increases in serum levels of TNF-α, IL-1β, IL-6, and other inflammatory markers.[3] Notably, a dose of 1 mg/kg was sufficient to rescue 100% of the mice from LPS-induced lethality.[3] Furthermore, TAK-242 has shown protective effects in both Gram-negative (E. coli) and Gram-positive (lipoteichoic acid-induced) murine models of sepsis, suggesting a broad therapeutic potential.[4]
However, the translation of this preclinical efficacy into clinical success has been challenging. A randomized, double-blind, placebo-controlled trial in patients with severe sepsis found that TAK-242 failed to suppress serum interleukin-6 levels, the primary pharmacodynamic endpoint.[5] While a non-significant reduction in mortality was observed in a subset of patients with both shock and respiratory failure, the overall trial was terminated due to a lack of effect.[5]
Selectivity of TAK-242
TAK-242 is characterized by its high selectivity for TLR4. Studies have shown that it binds specifically to the intracellular domain of TLR4, and not to other Toll-like receptors.[6][7] This selectivity is crucial for minimizing off-target effects and associated toxicities. The mechanism of its selectivity lies in its ability to interfere with the protein-protein interactions between TLR4 and its adaptor molecules, TIRAP and TRAM.[6] This targeted action prevents the activation of downstream signaling pathways, including NF-κB and MAPKs.[2][6]
The selective inhibition of TLR4 signaling has been demonstrated in various cell types. For example, in L6 myotubes, TAK-242 completely prevented LPS-induced inflammation and insulin resistance, highlighting that these effects are entirely dependent on TLR4.[7] In contrast, its effect on stearate-induced inflammation and insulin resistance was only partial, suggesting that saturated fatty acids can also act through TLR4-independent mechanisms.[7]
Quantitative Data Summary
Table 1: In Vitro Efficacy of TAK-242
| Cell Type | Stimulant | Measured Endpoint | IC50 / Effect | Reference |
| Mouse Macrophages | LPS | NO, TNF-α, IL-6 production | Potent suppression | [1] |
| RAW264.7 Macrophages | LPS | Cytokine Production | 1.1–11 nM | [2] |
| Human Synovial Fibroblasts (MH7A) | LPS | IL-6, IL-8, MMP-1, VEGF production | Significant inhibition | [1] |
| L6 Myotubes | LPS | NF-κB and MAPK activation | Complete prevention | [7] |
Table 2: In Vivo Efficacy of TAK-242 in Animal Models
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mouse | Endotoxin Shock | 1 mg/kg (i.v.) | 100% survival from LPS-induced lethality | [3] |
| Mouse | E. coli-induced Lethality | ≥ 0.3 mg/kg (with ceftazidime) | Statistically significant protection | [4] |
| Mouse | LTA-induced Lethality | ≥ 0.3 mg/kg | Statistically significant protection, 3 mg/kg rescued all mice | [4] |
| Rat | Acute Stress | 0.5 mg/kg (i.v.) | Prevented accumulation of inflammatory and oxidative mediators in the frontal cortex | [8] |
Experimental Protocols
1. In Vitro Macrophage Stimulation Assay
-
Cell Line: RAW264.7 mouse macrophages.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS).
-
Treatment: Pre-incubation with varying concentrations of TAK-242.
-
Endpoint Measurement: Production of nitric oxide (NO), TNF-α, and IL-6 in the culture supernatant is quantified using standard assays (e.g., Griess reagent for NO, ELISA for cytokines).
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1]
2. Mouse Endotoxin Shock Model
-
Animals: Male BALB/c mice.
-
Induction of Shock: Intravenous injection of a lethal dose of LPS.
-
Treatment: TAK-242 is administered intravenously at various doses either before or after the LPS challenge.
-
Endpoint Measurement: Survival is monitored over a set period. Serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of organ dysfunction are measured at different time points.[3]
3. Co-immunoprecipitation for Protein-Protein Interaction
-
Cell Line: HEK293 cells overexpressing TLR4, MD-2, and either TIRAP or TRAM.
-
Treatment: Cells are treated with TAK-242.
-
Procedure: Cell lysates are subjected to immunoprecipitation using an antibody against TLR4. The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with antibodies against the respective adaptor proteins (TIRAP or TRAM) to assess the association.[6]
Visualizations
Caption: Mechanism of TAK-242 inhibition of the TLR4 signaling pathway.
Caption: General workflow for in vivo efficacy studies of TAK-242.
References
- 1. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tak-242.com [tak-242.com]
- 3. Therapeutic effects of TAK-242, a novel selective Toll-like receptor 4 signal transduction inhibitor, in mouse endotoxin shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled trial of TAK-242 for the treatment of severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TAK-242 and PP242: In Vitro and In Vivo Effects
This guide provides a detailed comparison of the in vitro and in vivo effects of two distinct research compounds: TAK-242 (Resatorvid), a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, and PP242, an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). While the initial query focused on "MZ-242," the available scientific literature points to either TAK-242 or PP242 as the likely intended subjects of interest. This document will therefore address both compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: TAK-242 (TLR4 Inhibitor)
TAK-242 is a small-molecule inhibitor that specifically targets the intracellular domain of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] Its inhibitory action disrupts the interaction between TLR4 and its downstream adaptor proteins, thereby suppressing inflammatory signaling pathways.[1][4]
Quantitative Data Summary: In Vitro Effects of TAK-242
| Cell Line | Stimulant | Measured Effect | Concentration of TAK-242 | Result | Reference |
| Mouse RAW264.7, Human U-937, P31/FUJ | Lipopolysaccharide (LPS) | Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production | Not specified | Almost complete suppression | [2] |
| RAW264.7 macrophages | LPS | Cytokine Production | IC50: 1.1–11 nM | Effective inhibition | [1] |
| Human Synovial Cell Line (MH7A) & Primary Human Fibroblast-Like Synoviocytes (FLS) | LPS (2 µg/ml) | IL-6, IL-8, MMP-1, and VEGF production | 0.02 µg/ml | Slight, non-significant inhibition of IL-6 and MMP-1 | [5] |
| L6 Myotubes | LPS | NF-κB DNA binding, TNFα, IL-6, and MCP-1 gene expression | Not specified | Complete prevention | [6] |
| L6 Myotubes | Stearate | c-Jun DNA binding, IL-6 and MCP-1 mRNA expression | Not specified | Blunted expression | [6] |
Experimental Protocols
In Vitro Inhibition of Cytokine Production:
-
Cell Culture: Mouse RAW264.7, human U-937, and P31/FUJ cells are cultured under standard conditions.
-
Stimulation: Cells are stimulated with a TLR4-specific ligand, ultra-pure LPS. Other TLR ligands such as Pam3CSK4 (TLR1/2), peptidoglycan (TLR2/6), double-stranded RNA (TLR3), R-848 (TLR7), and CpG oligonucleotide (TLR9) are used as controls for specificity.
-
Treatment: Various concentrations of TAK-242 are added to the cell cultures prior to or concurrently with LPS stimulation.
-
Measurement: After a specified incubation period, the supernatant is collected, and the concentrations of nitric oxide (NO) and TNF-α are measured using standard assays like the Griess assay for NO and ELISA for TNF-α.[2]
NF-κB Activation Assay:
-
Cell Line: HEK293 cells are transiently transfected to express TLR4 and its co-receptors, MD2 and CD14.
-
Stimulation: Transfected cells are stimulated with ultra-pure LPS.
-
Treatment: TAK-242 is added to the cells.
-
Analysis: Nuclear extracts are prepared, and NF-κB activation is assessed, often through a reporter gene assay (e.g., luciferase) under the control of an NF-κB response element.[2]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by TAK-242.
Caption: Inhibition of TLR4 signaling by TAK-242.
Part 2: PP242 (mTOR Inhibitor)
PP242 is a selective, ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[7][8] This contrasts with rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. The ability of PP242 to inhibit both complexes allows it to overcome some of the resistance mechanisms observed with rapalog therapy, such as the feedback activation of AKT.[8][9]
Quantitative Data Summary: In Vitro Effects of PP242
| Cell Line | Measured Effect | Observation | Reference |
| Multiple Myeloma (MM) cell lines | ERK activation | PP242 induced ERK activation, more potently than equimolar rapamycin. | [9] |
| E1A-Ras transformed cells | Autophagy | PP242 induced selective autophagy targeting mitochondria (mitophagy), leading to apoptotic cell death. Rapamycin induced non-selective autophagy without cell death. | [7] |
| E1A-Ras transformed cells | mTORC1-4EBP1 axis | PP242 strongly inhibited the mTORC1-4EBP1 axis. | [7] |
| Acute Myeloid Leukemia (AML) bone marrow samples | 4EBP1 phosphorylation | Fully inhibited phosphorylation. | [8] |
| Acute Myeloid Leukemia (AML) bone marrow samples | PI3K/AKT feedback activation | Prevented mTORC1-dependent feedback activation. | [8] |
Experimental Protocols
Western Blot Analysis of mTOR Signaling:
-
Cell Culture and Treatment: E1A-Ras transformed cells are cultured and treated with PP242 or rapamycin for short-term (30 min, 2h, 4h) and long-term (24h, 48h) durations.
-
Protein Extraction and Quantification: Cells are lysed, and protein concentration is determined using a standard assay (e.g., Bradford).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated and total forms of mTORC1 targets such as S6 kinase (S6K) and 4E-BP1.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.[7]
Analysis of Autophagy:
-
Immunofluorescence: E1A-Ras cells are treated with PP242 or rapamycin, fixed, and permeabilized. Cells are then incubated with an antibody against LC3, a marker for autophagosomes. Fluorescently labeled secondary antibodies are used for visualization by microscopy.
-
Electron Microscopy: Treated cells are fixed, dehydrated, embedded in resin, and sectioned. Ultrathin sections are then examined with a transmission electron microscope to visualize the morphology of autophagosomes and mitochondria.[7]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mTOR signaling pathway and the dual inhibition by PP242.
Caption: Dual inhibition of mTORC1 and mTORC2 by PP242.
In Vivo Effects: A Comparative Overview
| Compound | Model | Key Findings | Reference |
| TAK-242 | Rat model of acute stress | Pre-stress administration prevented the accumulation of inflammatory and oxidative/nitrosative mediators in the brain frontal cortex. | [3] |
| PP242 | Mouse model of Acute Myeloid Leukemia (AML) | Inhibited mTOR signaling in leukemic cells and reduced leukemia burden to a greater degree than rapamycin. | [8] |
Detailed in vivo experimental data for both compounds, especially comparative studies, is less readily available in the provided search results. However, the existing data indicates that both TAK-242 and PP242 demonstrate significant therapeutic potential in relevant animal models, consistent with their in vitro mechanisms of action.
Conclusion
TAK-242 and PP242 are potent and selective inhibitors with distinct molecular targets and downstream effects. TAK-242 offers a powerful tool for studying and potentially treating TLR4-mediated inflammatory conditions. In contrast, PP242 provides a more comprehensive inhibition of the mTOR pathway compared to first-generation inhibitors, making it a valuable agent for investigating mTOR-driven pathologies, particularly in oncology. The choice between these compounds will be dictated by the specific signaling pathway and biological process under investigation. This guide provides a foundational comparison to aid researchers in their experimental design and compound selection.
References
- 1. tak-242.com [tak-242.com]
- 2. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mTOR signaling pathways and related negative feedback loops for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MZ-242: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of MZ-242, a potent and selective Sirt2 inhibitor.
This compound is identified by the CAS number 1862238-01-4 and has the chemical formula C24H27N7O3S2.[1] While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory research chemicals should be strictly followed.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of this compound. This protocol is based on standard practices for chemical waste management in a laboratory setting.
-
Waste Segregation : Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Improper mixing of chemicals can lead to hazardous reactions.
-
Containerization : Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical properties of this compound. According to general safety guidelines, chemicals should be kept in suitable and closed containers for disposal.[2]
-
Labeling : The waste container must be clearly labeled with the full chemical name ("this compound"), its CAS number (1862238-01-4), and any known hazard information. Accurate labeling is critical for proper waste stream management by your institution's EHS personnel.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Institutional Procedures : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will provide specific guidance based on local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary
For quick reference, the key identifiers for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1862238-01-4 |
| Molecular Formula | C24H27N7O3S2 |
| Molecular Weight | 525.646 g/mol |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and actions required to ensure safe and compliant disposal.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general best practices. It is not a substitute for a formal Safety Data Sheet. Always consult your institution's Environmental Health and Safety office for specific guidance on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling MZ-242
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling, storage, and disposal of MZ-242, a potent and selective Sirt2 inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain laboratory integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for tears before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood. |
| Safe Handling | Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols. Wash hands thoroughly after handling. Prevent fire caused by electrostatic discharge steam.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C for months to years. For short-term storage (days to weeks), 0-4°C is acceptable. |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
| Plan Component | Action |
| Spill Cleanup | For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Ensure adequate ventilation. Avoid generating dust. |
| Waste Disposal | Dispose of this compound and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations. Do not dispose of down the drain. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
